Dbco-peg4-VA-pbd
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C80H87N9O16 |
|---|---|
Molecular Weight |
1430.6 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[4-[(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]anilino]-1-oxopropan-2-yl]-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanamide |
InChI |
InChI=1S/C80H87N9O16/c1-51(2)76(86-74(91)28-32-100-34-36-102-38-39-103-37-35-101-33-29-81-73(90)26-27-75(92)89-48-57-14-8-7-12-53(57)16-17-56-13-9-10-15-68(56)89)78(94)84-52(3)77(93)85-60-22-18-54(19-23-60)58-40-61-46-82-66-44-71(69(98-5)42-64(66)79(95)87(61)49-58)104-30-11-31-105-72-45-67-65(43-70(72)99-6)80(96)88-50-59(41-62(88)47-83-67)55-20-24-63(97-4)25-21-55/h7-10,12-15,18-25,42-47,49-52,61-62,76H,11,26-41,48H2,1-6H3,(H,81,90)(H,84,94)(H,85,93)(H,86,91)/t52-,61-,62-,76-/m0/s1 |
InChI Key |
POCSCTBYYZZKHG-XGZJAPTESA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N9CC1=CC=CC=C1C#CC1=CC=CC=C19 |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N9CC1=CC=CC=C1C#CC1=CC=CC=C19 |
Origin of Product |
United States |
Foundational & Exploratory
The Valine-Alanine Linker in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Valine-Alanine (VA) linker is a critical component in the design of modern antibody-drug conjugates (ADCs), offering a cleavable bridge between a monoclonal antibody and a potent cytotoxic payload. This guide provides an in-depth technical examination of the VA linker, its mechanism of action, comparative performance data, and detailed experimental protocols for its evaluation.
Introduction to the Valine-Alanine Linker
The efficacy and safety of an ADC are critically dependent on the stability of the linker in systemic circulation and its ability to efficiently release the payload within the target cancer cell.[1] The VA linker is a dipeptide-based system designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[2][3] This enzymatic cleavage ensures that the cytotoxic drug is released predominantly inside the cancer cells, thereby minimizing off-target toxicity.[4]
The VA linker is frequently used in conjunction with a p-aminobenzylcarbamate (PABC) self-immolative spacer.[3] Upon cleavage of the amide bond between the alanine residue and the PABC moiety by cathepsin B, a cascade of spontaneous 1,6-elimination reactions is initiated. This process ultimately liberates the active drug within the cell.
While the valine-citrulline (VC) linker is more prevalent in clinically approved ADCs, the VA linker presents several potential advantages. Notably, the VA dipeptide is comprised of two essential human amino acids and has been suggested to possess greater hydrophilicity compared to the VC linker. This property can be beneficial in reducing the aggregation of ADCs, particularly those with high drug-to-antibody ratios (DARs) or hydrophobic payloads.
Mechanism of Action: Intracellular Cleavage and Payload Release
The journey of a VA-linker-containing ADC from administration to payload release is a multi-step process that relies on the unique physiology of cancer cells.
-
Circulation and Tumor Targeting: The ADC circulates in the bloodstream, where the stability of the VA linker is crucial to prevent premature drug release. The monoclonal antibody component of the ADC directs it to the tumor site by binding to a specific antigen on the surface of cancer cells.
-
Internalization: Upon binding to its target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized ADC is trafficked through the endosomal-lysosomal pathway. The pH within these compartments gradually decreases, creating an acidic environment.
-
Enzymatic Cleavage: Within the lysosome, the VA linker is exposed to a high concentration of proteases, most notably cathepsin B. Cathepsin B recognizes and cleaves the amide bond between the alanine residue and the PABC spacer.
-
Self-Immolation and Drug Release: The cleavage of the VA dipeptide from the PABC spacer triggers a spontaneous 1,6-elimination reaction. This self-immolative cascade results in the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.
-
Induction of Cell Death: The released cytotoxic drug can then exert its cell-killing effect, for instance, by inhibiting microtubule assembly or causing DNA damage, ultimately leading to apoptosis of the cancer cell.
Quantitative Data: A Comparative Overview
The selection of a linker is a critical decision in ADC development, and quantitative data on stability and cleavage kinetics are essential for making an informed choice. The following tables summarize comparative data for VA and VC linkers.
Table 1: In Vitro Stability of VA- vs. VC-Linker ADCs
| Linker Type | Drug-to-Antibody Ratio (DAR) | Incubation Period (days) | Stability Decrease (%) | Reference |
| Valine-Alanine (VA) | 4 | 7 | 1.58 | |
| Valine-Citrulline (VC) | 4 | 7 | 1.34 | |
| Valine-Alanine (VA) | 7 | 7 | 2.52 | |
| Valine-Citrulline (VC) | 7 | 7 | 3.88 |
Table 2: Cathepsin B Cleavage Efficiency
| Linker Type | Relative Cleavage Rate (vs. VC) | Notes | Reference |
| Valine-Alanine (VA) | ~50% | Cleaved at approximately half the rate of the VC linker in an isolated cathepsin B assay. | |
| Valine-Citrulline (VC) | 100% (Reference) | Widely used and well-characterized. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the evaluation of ADC candidates. The following sections provide methodologies for key assays.
In Vitro Cathepsin B Cleavage Assay
This assay quantifies the rate and extent of payload release from an ADC in the presence of purified cathepsin B.
Materials:
-
ADC with VA linker
-
Purified human cathepsin B
-
Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5
-
Quenching Solution: Acetonitrile with an internal standard (e.g., a stable isotope-labeled version of the payload)
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).
-
Reconstitute purified cathepsin B in assay buffer to a working concentration (e.g., 20 nM).
-
Pre-warm all solutions to 37°C.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the ADC (to a final concentration of 1 µM) with the assay buffer.
-
Initiate the cleavage reaction by adding the cathepsin B solution.
-
Incubate the reaction mixture at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Immediately terminate the reaction by adding an excess of the cold quenching solution to the aliquot.
-
Centrifuge the samples to precipitate the enzyme and antibody components.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.
-
-
Data Analysis:
-
Plot the concentration of the released payload against time to determine the cleavage kinetics.
-
Plasma Stability Assay
This assay evaluates the stability of the ADC and the extent of premature payload release in plasma.
Materials:
-
ADC with VA linker
-
Human plasma
-
PBS (phosphate-buffered saline)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
ADC Incubation:
-
Incubate the ADC at a final concentration of 100 µg/mL in human plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma samples.
-
Store the aliquots at -80°C until analysis.
-
-
Sample Preparation for Free Payload Quantification:
-
Thaw the plasma samples.
-
Add four volumes of cold acetonitrile to precipitate the plasma proteins.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the free payload.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.
-
-
Data Analysis:
-
Calculate the percentage of released payload at each time point relative to the initial amount of conjugated payload.
-
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR of cysteine-conjugated ADCs.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, containing 20% isopropanol
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
HIC-HPLC Analysis:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a gradient of decreasing ammonium sulfate concentration (i.e., increasing Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for a typical cysteine-conjugated ADC).
-
Calculate the area of each peak.
-
The average DAR is calculated using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
-
Conclusion
The valine-alanine linker is a valuable tool in the design of next-generation antibody-drug conjugates. Its susceptibility to cleavage by lysosomal proteases provides a mechanism for targeted drug release within cancer cells. While it may exhibit slightly different cleavage kinetics compared to the more established valine-citrulline linker, its favorable hydrophilicity profile can offer advantages in terms of ADC manufacturing and stability, particularly for highly loaded or hydrophobic payloads. A thorough understanding of its properties and the application of robust analytical methods, as detailed in this guide, are essential for the successful development of ADCs incorporating the VA linker.
References
- 1. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Copper-Free Click Chemistry in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Era of Bioconjugation
Copper-free click chemistry has emerged as a revolutionary tool in bioconjugation, offering a powerful method for covalently linking molecules with high specificity and efficiency within complex biological systems. This guide provides a comprehensive overview of the core principles, key reagents, and detailed experimental protocols of copper-free click chemistry, with a particular focus on its application in drug development and life sciences research.
The advent of "click chemistry," a concept introduced by K.B. Sharpless, defined a set of reactions that are high-yielding, wide in scope, and create byproducts that are easily removed. The most prominent of these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while highly efficient, suffers from a significant drawback for in vivo applications: the cytotoxicity of the copper catalyst. This limitation spurred the development of copper-free alternatives, most notably the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). SPAAC utilizes the inherent ring strain of cyclooctyne derivatives to drive the reaction with azides, obviating the need for a toxic metal catalyst and paving the way for seamless bioconjugation in living systems.[1][2]
Core Principles: The Power of Strain
The cornerstone of copper-free click chemistry is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a [3+2] cycloaddition between a cyclooctyne and an azide, which forms a stable triazole linkage.[2] The driving force of the reaction is the high ring strain of the cyclooctyne, which is released upon the formation of the more stable triazole ring. This significant release of energy lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and pH without the need for a catalyst.[2][3]
The azide and cyclooctyne functional groups are bioorthogonal, meaning they are chemically inert to the vast majority of biological molecules and will not interfere with native cellular processes. This exquisite selectivity ensures that the ligation occurs exclusively between the intended reaction partners, enabling precise and targeted labeling of biomolecules in their native environment.
Key Reagents: A Toolkit for Bioconjugation
The versatility of copper-free click chemistry stems from the wide array of available azide and cyclooctyne reagents.
Cyclooctynes: The reactivity of the SPAAC reaction is primarily dictated by the structure of the cyclooctyne. A variety of cyclooctynes have been developed, each with unique properties regarding reactivity, stability, and hydrophilicity.
-
Dibenzocyclooctynes (DBCO or ADIBO): Among the most popular and reactive cyclooctynes, DBCO derivatives are widely used due to their high reaction rates and stability.
-
Bicyclo[6.1.0]nonyne (BCN): BCN is a smaller and more hydrophilic cyclooctyne compared to DBCO, which can be advantageous when minimal perturbation of the target biomolecule is desired.
-
Difluorinated Cyclooctynes (DIFO): The fluorine atoms in DIFO reagents increase the ring strain and enhance the reactivity of the alkyne.
-
Other Cyclooctynes: A range of other cyclooctynes, including monofluorinated cyclooctynes (MOFO) and biarylazacyclooctynones (BARAC), have also been developed with varying kinetic properties.
Azides: Azides are small, stable, and relatively easy to introduce into biomolecules. They can be incorporated into proteins, nucleic acids, glycans, and lipids using various chemical and metabolic labeling strategies. Common azide-containing building blocks include azido-amino acids, azido-sugars, and azide-modified nucleosides.
Quantitative Data: Comparing Cyclooctyne Reactivity
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is crucial for applications involving low concentrations of reactants or the need to capture dynamic processes. The following table summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl azide, a common model azide.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO/ADIBO | ~0.3 - 0.9 | High reactivity, good stability, widely used. |
| Bicyclo[6.1.0]nonyne | BCN | ~0.012 - 0.15 | Smaller, more hydrophilic, moderately reactive. |
| Difluorinated Cyclooctyne | DIFO | ~0.5 | High reactivity due to fluorine substitution. |
| Monofluorinated Cyclooctyne | MOFO | Slower than DIFO | Less reactive than DIFO. |
| Biarylazacyclooctynone | BARAC | >1.0 | Among the most reactive cyclooctynes, but can be less stable. |
| Tetramethylthioheptyne | TMTH | High | Highly reactive but can be unstable. |
Note: Rate constants can vary depending on the specific azide, solvent, and temperature.
Visualizing the Process: Diagrams of Key Concepts
To better illustrate the core concepts of copper-free click chemistry, the following diagrams have been generated using the DOT language.
Experimental Protocols: A Practical Guide
The following are detailed methodologies for key bioconjugation experiments using copper-free click chemistry.
Protocol 1: Labeling of an Azide-Modified Protein with a DBCO-Functionalized Probe
This protocol describes the general procedure for labeling a protein containing an azide group with a probe functionalized with a DBCO moiety.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers containing sodium azide.
-
DBCO-functionalized probe (e.g., DBCO-fluorophore, DBCO-biotin) dissolved in a compatible solvent (e.g., DMSO).
-
Purification system (e.g., size-exclusion chromatography, dialysis).
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the DBCO-functionalized probe in DMSO (e.g., 10 mM).
-
-
SPAAC Reaction:
-
Add the DBCO-probe stock solution to the protein solution. A 5- to 20-fold molar excess of the DBCO-probe over the protein is typically used. The final concentration of DMSO in the reaction mixture should ideally be below 10% to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Reaction times may need to be optimized depending on the reactivity of the specific cyclooctyne and the concentration of the reactants.
-
-
Purification:
-
Remove the unreacted DBCO-probe and byproducts by size-exclusion chromatography, dialysis, or spin filtration.
-
-
Analysis:
-
Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as SDS-PAGE (for fluorescently labeled proteins), mass spectrometry, or a biotin quantification assay (for biotinylated proteins).
-
Protocol 2: Live-Cell Imaging of Metabolically Labeled Glycans
This protocol outlines the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC for imaging.
Materials:
-
Mammalian cells cultured on glass-bottom dishes.
-
Cell culture medium.
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz).
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope.
Procedure:
-
Metabolic Labeling:
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.
-
Replace the existing medium with the Ac₄ManNAz-containing medium and incubate the cells for 24-48 hours at 37°C and 5% CO₂.
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed culture medium to a final concentration of 10-50 µM.
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove unreacted fluorophore.
-
Add fresh pre-warmed culture medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 3: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol provides a general method for the synthesis of an ADC using an azide-modified antibody and a DBCO-functionalized drug.
Materials:
-
Azide-functionalized antibody in PBS, pH 7.4.
-
DBCO-functionalized drug-linker dissolved in DMSO.
-
Desalting column.
-
Protein concentrator.
Procedure:
-
Reaction Setup:
-
To the azide-conjugated antibody solution, add the DBCO-drug linker stock solution. A typical molar ratio of drug-linker to antibody is between 5:1 and 10:1. The final DMSO concentration should be kept low (e.g., 5-10%).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification:
-
Remove excess, unreacted drug-linker using a desalting column equilibrated with PBS.
-
Concentrate the purified ADC using a protein concentrator with an appropriate molecular weight cutoff.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).
-
Conclusion: The Future of Bioconjugation
Copper-free click chemistry, particularly SPAAC, has revolutionized the field of bioconjugation. Its biocompatibility, high specificity, and favorable reaction kinetics have enabled researchers to probe and manipulate biological systems with unprecedented precision. From fundamental cell biology to the development of next-generation therapeutics like antibody-drug conjugates, the applications of copper-free click chemistry are vast and continue to expand. As new and more reactive bioorthogonal reagents are developed, this powerful chemical tool will undoubtedly play an increasingly important role in advancing our understanding of biology and improving human health.
References
A Technical Guide to the Solubility and Stability of DBCO-PEG4-VA-PBD
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of DBCO-PEG4-VA-PBD, a key reagent in the development of antibody-drug conjugates (ADCs). This document consolidates available data on its physicochemical properties, offers detailed experimental protocols for its characterization, and presents visual diagrams to illustrate its mechanism of action and analytical workflows.
Introduction
This compound is a complex molecule comprising a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic polyethylene glycol (PEG4) spacer, a cathepsin B-cleavable valine-alanine (VA) dipeptide linker, and a potent pyrrolobenzodiazepine (PBD) dimer cytotoxic payload.[1][2][3] The solubility and stability of this linker-drug conjugate are critical quality attributes that influence its handling, storage, conjugation efficiency, and the ultimate efficacy and safety of the resulting ADC.[][5] The PEG4 spacer is incorporated to enhance aqueous solubility, a crucial feature given the often hydrophobic nature of cytotoxic payloads like PBDs.
Solubility
The solubility of this compound is a crucial parameter for its effective use in conjugation reactions and formulation development. Poor solubility can lead to aggregation, precipitation, and difficulties in achieving the desired drug-to-antibody ratio (DAR).
Quantitative Solubility Data
Quantitative solubility data for this compound is primarily available for organic solvents, with dimethyl sulfoxide (DMSO) being the most commonly reported. The data from various suppliers is summarized in the table below. It is often noted that sonication may be required to achieve the reported solubility.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 120 | 83.88 | Ultrasonic assistance may be needed. Hygroscopic DMSO can significantly impact solubility; use of newly opened solvent is recommended. |
| DMSO | 95 | - | Ultrasonic assistance is mentioned. |
The molecular weight of this compound is approximately 1430.6 g/mol .
Experimental Protocol for Solubility Assessment
A standardized protocol for determining the solubility of an ADC linker-payload like this compound in a given solvent is outlined below.
Objective: To determine the maximum soluble concentration of this compound in a specific solvent.
Materials:
-
This compound
-
Anhydrous solvent of interest (e.g., DMSO, water, buffer)
-
Vortex mixer
-
Sonicator bath
-
Analytical balance
-
Microcentrifuge
-
High-performance liquid chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a supersaturated stock solution of this compound in the chosen solvent.
-
Equilibrate the solution at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) with continuous agitation to ensure equilibrium is reached.
-
Centrifuge the solution at high speed to pellet any undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a standard curve.
-
Calculate the original concentration in the supernatant to determine the solubility.
Stability
The stability of this compound is multifaceted, involving the chemical integrity of the DBCO group, the PEG spacer, the cleavable Val-Ala linker, and the PBD payload under various conditions.
Storage and Handling Recommendations
Proper storage is essential to maintain the integrity of this compound. The following table summarizes the recommended storage conditions from supplier datasheets.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | - |
| In Solvent | -80°C | 6 months | Stored under nitrogen. |
| In Solvent | -80°C | 1 year | - |
It is generally advised to prepare solutions fresh and, if storage is necessary, to do so in aliquots to avoid repeated freeze-thaw cycles.
Chemical Stability
The overall stability of an ADC is influenced by the physicochemical properties of its components. The conjugation of hydrophobic drugs can impact the degradation profile of the parent antibody.
Valine-Alanine (VA) Linker Stability:
The Val-Ala dipeptide is designed to be stable in systemic circulation but susceptible to enzymatic cleavage by proteases like cathepsin B, which are abundant in the lysosomal compartments of tumor cells.
-
Enzymatic Cleavage: The Val-Ala linker is effectively cleaved by cathepsin B. Some studies suggest its cleavage rate by isolated cathepsin B is approximately 50% of that of the more common Val-Cit linker. However, this can be advantageous in reducing the hydrophobicity of the ADC, potentially preventing aggregation. In mouse serum, the Val-Ala dipeptide has been shown to be susceptible to enzymatic cleavage, leading to drug loss. This highlights a potential species-specific difference in stability that is important for preclinical evaluation.
-
Plasma Stability: While designed for intracellular cleavage, some peptide linkers can exhibit instability in plasma. For instance, the Val-Cit linker is known to be less stable in rodent plasma compared to human plasma due to the activity of carboxylesterase 1C (Ces1C). Although less data is available specifically for Val-Ala in this context, it is a critical parameter to assess during ADC development.
DBCO Group Stability:
The DBCO group is essential for the "click chemistry" conjugation to an azide-modified antibody.
-
General Stability: The DBCO group is thermally stable and highly specific for reaction with azides, allowing for rapid conjugation under mild, copper-free conditions.
-
Long-Term Reactivity: The reactivity of DBCO-modified molecules can decrease over time. One study on a DBCO-modified IgG noted a 3-5% loss of reactivity towards azides after 4 weeks of storage at 4°C or -20°C. It is also recommended to avoid azide- and thiol-containing buffers during long-term storage of DBCO-functionalized molecules. The hydrophobicity of the DBCO linker can also contribute to ADC aggregation.
Experimental Protocols for Stability Assessment
In Vitro Plasma Stability Assay:
This protocol provides a general method for evaluating the stability of the linker-drug in plasma.
Objective: To determine the rate of degradation or cleavage of this compound when incubated in plasma.
Materials:
-
This compound (or the corresponding ADC)
-
Human, rat, or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Incubate the test compound (this compound or ADC) in plasma at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.
-
Immediately stop the reaction by adding a cold quenching solution, which also serves to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact compound remaining and to identify any degradation products or released payload.
-
Calculate the half-life of the compound in plasma.
Cathepsin B Cleavage Assay:
This assay determines the susceptibility of the Val-Ala linker to enzymatic cleavage.
Objective: To quantify the rate of PBD payload release from this compound upon incubation with cathepsin B.
Materials:
-
This compound
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)
-
Activation buffer (Assay buffer with fresh DTT, e.g., 2 mM)
-
Cathepsin B inhibitor (for negative control)
-
HPLC or LC-MS/MS system
Procedure:
-
Activate the cathepsin B by pre-incubating it in the activation buffer.
-
Initiate the cleavage reaction by adding the activated cathepsin B to a solution of this compound in the assay buffer.
-
Incubate the reaction at 37°C.
-
At designated time points, withdraw aliquots and stop the reaction (e.g., by adding a strong acid or a specific inhibitor).
-
Analyze the samples by HPLC or LC-MS/MS to quantify the amount of released PBD payload.
-
Determine the rate of cleavage from the time-course data.
Visualizations
To further elucidate the structure, mechanism, and analysis of this compound, the following diagrams are provided.
Caption: Chemical structure components of this compound.
Caption: ADC intracellular trafficking and payload release pathway.
Caption: General experimental workflow for stability analysis.
References
In-Depth Technical Guide on the Safety and Handling of DBCO-PEG4-Val-Ala-PBD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for DBCO-PEG4-Val-Ala-PBD, a key reagent in the development of antibody-drug conjugates (ADCs). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document compiles information from the SDS of structurally related compounds, scientific literature, and supplier product data sheets to establish a robust safety and handling protocol.
Introduction to DBCO-PEG4-Val-Ala-PBD
DBCO-PEG4-Val-Ala-PBD is a complex heterobifunctional molecule designed for the targeted delivery of cytotoxic payloads to cancer cells. It comprises three key components:
-
Dibenzocyclooctyne (DBCO): A reactive group that participates in copper-free "click chemistry" for covalent attachment to azide-modified antibodies.
-
PEG4 (Polyethylene Glycol): A four-unit polyethylene glycol spacer that enhances solubility and provides steric separation between the antibody and the payload.
-
Val-Ala-PBD (Valine-Alanine-Pyrrolobenzodiazepine): A cathepsin B-cleavable dipeptide linker (Val-Ala) attached to a highly potent pyrrolobenzodiazepine (PBD) dimer payload.
The PBD dimer component is a DNA-crosslinking agent, exhibiting exceptionally high cytotoxicity, which necessitates stringent safety and handling procedures.
Hazard Identification and Classification
While a specific SDS for DBCO-PEG4-Val-Ala-PBD is not publicly available, a safety assessment can be derived from its constituent parts. The primary hazards are associated with the PBD payload and the reactive DBCO group.
Based on the Safety Data Sheet for the structurally similar DBCO-PEG4-NHS ester, the following GHS hazard classifications are anticipated for the DBCO-PEG4 portion of the molecule:
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
The PBD dimer payload is a highly potent cytotoxic agent and should be handled as an extremely hazardous substance. PBD dimers are known to cause severe toxicities, including myelosuppression and pro-inflammatory responses.
Physicochemical and Toxicity Data
Quantitative data for DBCO-PEG4-Val-Ala-PBD is limited. The following tables summarize available information from supplier data sheets and literature on related compounds.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈₀H₈₇N₉O₁₆ | MedChemExpress[1] |
| Molecular Weight | 1430.6 g/mol | MedChemExpress[1] |
| Appearance | Solid | General knowledge |
| Solubility | Soluble in DMSO | MedChemExpress[1] |
| Storage Temperature | -20°C to -80°C | MedChemExpress, TargetMol[2][3] |
In Vitro Cytotoxicity of PBD Dimers:
| Cell Line | IC₅₀ (pM) | Source |
| Various Human Cancer Cell Lines | Low pM range | General scientific literature |
Mechanism of Action and Payload Release
The therapeutic action of an ADC constructed with DBCO-PEG4-Val-Ala-PBD relies on a multi-step process that culminates in the targeted release of the PBD payload within cancer cells.
Safe Handling and Personal Protective Equipment (PPE)
Due to the highly potent nature of the PBD payload, DBCO-PEG4-Val-Ala-PBD must be handled with extreme caution in a controlled laboratory environment, preferably within a dedicated containment facility for highly potent active pharmaceutical ingredients (HPAPIs).
Engineering Controls:
-
Work should be conducted in a certified chemical fume hood, biological safety cabinet, or glove box to prevent inhalation exposure.
-
Use of a closed system for transfers is highly recommended.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile) is required. Change gloves frequently and immediately if contaminated.
-
Body Protection: A disposable, solid-front protective lab coat or gown with tight cuffs is essential. Consider a disposable suit for larger quantities or when there is a risk of splashing.
-
Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the powder form or if engineering controls are not sufficient.
Experimental Protocols
The following are generalized protocols for the preparation and use of DBCO-PEG4-Val-Ala-PBD in antibody conjugation. Researchers must adapt these protocols to their specific experimental conditions and perform a thorough risk assessment before beginning any work.
Preparation of Stock Solution:
-
Allow the vial of DBCO-PEG4-Val-Ala-PBD to equilibrate to room temperature before opening to prevent moisture condensation.
-
Working within a certified chemical fume hood or glove box, carefully weigh the required amount of the compound.
-
Dissolve the solid in anhydrous dimethyl sulfoxide (DMSO) to a desired stock concentration (e.g., 10 mM). Use sonication if necessary to ensure complete dissolution.
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
General Antibody Conjugation Protocol (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC):
This protocol assumes the antibody has been pre-functionalized with an azide group.
-
Antibody Preparation: Prepare a solution of the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 2-5 mg/mL. Ensure the buffer does not contain any azide salts.
-
Conjugation Reaction: Add the DBCO-PEG4-Val-Ala-PBD stock solution to the antibody solution. A molar excess of the DBCO-linker conjugate (typically 3-5 fold) is recommended. The final concentration of DMSO in the reaction mixture should be kept below 10% to prevent antibody denaturation.
-
Incubation: Incubate the reaction mixture at 4°C for 12-24 hours or at room temperature for 4-8 hours with gentle mixing.
-
Purification: Remove the unreacted DBCO-PEG4-Val-Ala-PBD and any aggregates by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Characterize the resulting ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry (MS), and size-exclusion chromatography (SEC).
Storage and Disposal
Storage:
-
Store the solid compound and DMSO stock solutions at -20°C for short-term storage and -80°C for long-term storage, protected from light and moisture. Vials should be tightly sealed.
Disposal:
-
All waste materials, including contaminated PPE, vials, and solutions, must be treated as hazardous waste.
-
Dispose of all waste in clearly labeled, sealed containers in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Decontaminate all work surfaces and equipment with an appropriate solution (e.g., a solution of bleach followed by ethanol) after use.
Emergency Procedures
In Case of Inhalation:
-
Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
In Case of Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
This technical guide is intended to provide a framework for the safe handling of DBCO-PEG4-Val-Ala-PBD. It is imperative that all users consult with their institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations and to perform a thorough risk assessment prior to any experimentation.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to PEGylation in Drug Delivery Systems
Introduction: The Role of PEGylation in Modern Therapeutics
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone technology in drug delivery and biopharmaceutical development.[1] This modification is primarily employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents, including proteins, peptides, nanoparticles, and small molecules.[2][3] The fundamental advantage of PEGylation lies in its ability to increase the hydrodynamic radius of the conjugated molecule, which in turn reduces renal clearance, prolongs circulation time, and shields the molecule from proteolytic degradation and the host's immune system.[2][4] This "stealth effect" improves drug stability, bioavailability, and therapeutic efficacy while often reducing dosing frequency. The U.S. Food and Drug Administration (FDA) has approved PEG as a vehicle in numerous pharmaceutical preparations, acknowledging its low toxicity and high biocompatibility.
However, the application of PEGylation is not without its challenges. A significant concern is the potential for reduced bioactivity if the PEG chain sterically hinders the active site of the therapeutic molecule. Furthermore, a growing body of evidence indicates that PEG itself can be immunogenic, leading to the production of anti-PEG antibodies (APAs). These antibodies can lead to the accelerated blood clearance (ABC) of PEGylated drugs and, in some cases, cause hypersensitivity reactions, potentially compromising both safety and efficacy. This guide provides a comprehensive technical overview of the applications of PEGylation, including its quantitative effects on pharmacokinetics, detailed experimental protocols, and a discussion of its underlying mechanisms and challenges.
Quantitative Impact of PEGylation on Drug Delivery
The modification of therapeutic agents with PEG leads to significant and quantifiable improvements in their pharmacokinetic profiles. These enhancements are primarily due to the increased size of the conjugate, which limits kidney filtration, and the hydrophilic shield that reduces opsonization and uptake by the mononuclear phagocyte system (MPS).
Data on Pharmacokinetic Parameters
The tables below summarize the quantitative impact of PEGylation on key pharmacokinetic parameters for several drug formulations, comparing the PEGylated version to the conventional, non-PEGylated drug.
Table 1: Pharmacokinetic Profile of PEGylated vs. Non-Liposomal Doxorubicin
| Parameter | Non-Liposomal Doxorubicin | PEGylated Liposomal Doxorubicin (PLD) | Fold Change | Source(s) |
| Plasma AUC | ~1x | ~300-1500x | ↑ 300-1500 | |
| Clearance | ~1x | Drastically Reduced (~250x lower) | ↓ 250 | |
| Volume of Distribution (Vd) | ~1x | Drastically Reduced (~60x lower) | ↓ 60 | |
| Elimination Half-life (t½) | Short | 30-90 hours (second phase) | ↑ | |
| Tumor Drug Exposure (AUC) | ~1x | ~20x | ↑ 20 |
Table 2: Pharmacokinetic and Toxicity Profile of PEGylated Liposomal Daunorubicin
| Parameter | Free Daunorubicin | PEGylated Liposomal Daunorubicin | Fold Change | Source(s) |
| Clearance Rate | Fast | Slower | ↓ | |
| Area Under Curve (AUC) | Lower | Elevated | ↑ | |
| Half-lives | Shorter | Increased | ↑ | |
| Cardiac Accumulation | Higher | Lower | ↓ | |
| Half Lethal Dose (LD50) | 5.45 mg/kg | 29.35 mg/kg | ↑ 5.4 |
Experimental Protocols for PEGylation and Characterization
Precise control over the PEGylation reaction and thorough characterization of the resulting conjugate are critical for developing safe and effective therapeutics. The most common strategy involves the reaction of an activated PEG derivative with specific functional groups on the drug or carrier molecule.
Protocol for Amine-Reactive PEGylation using NHS Esters
This protocol describes a widely used method for PEGylating proteins via primary amines found on lysine residues and the N-terminus, using an N-hydroxysuccinimide (NHS) ester-activated PEG.
Objective: To covalently conjugate a PEG-NHS ester to a protein in a controlled manner.
Materials:
-
Protein to be PEGylated
-
PEG-NHS Ester (e.g., mPEG-NHS, Y-NHS-40K)
-
Amine-free buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous organic solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Buffer Exchange: Ensure the protein sample is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction. If necessary, perform dialysis or use a desalting column to exchange the buffer.
-
Reagent Preparation:
-
Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation, as the NHS ester is moisture-sensitive.
-
Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Do not prepare stock solutions for long-term storage, as the NHS ester readily hydrolyzes.
-
-
PEGylation Reaction:
-
Prepare the protein solution to a concentration of 1-10 mg/mL in the reaction buffer.
-
Calculate the required volume of the PEG-NHS ester solution. A 20-fold molar excess of PEG reagent to protein is a common starting point for labeling IgG antibodies. The optimal ratio must be determined empirically for each specific protein to achieve the desired degree of PEGylation.
-
Add the calculated volume of the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
-
Incubation: Incubate the reaction mixture. Typical conditions are 2 hours on ice or 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding the quenching buffer. The primary amines in the buffer will react with and consume any excess PEG-NHS ester.
-
Purification: Remove unreacted PEG reagent and byproducts from the PEGylated protein conjugate using size-exclusion chromatography (SEC), dialysis, or gel filtration.
-
Storage: Store the purified PEGylated protein under conditions optimal for the unmodified protein.
Protocols for Characterization of PEGylated Products
Analysis of the final product is crucial to determine the degree of PEGylation, identify conjugation sites, and assess purity and heterogeneity.
1. Size-Exclusion Chromatography (SEC):
-
Principle: Separates molecules based on their hydrodynamic radius. PEGylation increases the size of a protein, resulting in an earlier elution time compared to the unmodified protein.
-
Methodology:
-
An HPLC system equipped with an SEC column is used.
-
The mobile phase is typically an aqueous buffer (e.g., 10 mM ammonium acetate).
-
Detection can be performed using UV absorbance at 280 nm for the protein and a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for the PEG component, which lacks a strong chromophore.
-
The chromatogram will show distinct peaks for the PEGylated conjugate, the unreacted protein, and any free PEG reagent, allowing for quantification of reaction efficiency.
-
2. LC-MS for Mass Confirmation and Heterogeneity:
-
Principle: Liquid chromatography separates the components of the mixture, which are then ionized and analyzed by a mass spectrometer to determine their molecular weights. This is challenging for PEGylated proteins due to the heterogeneity of PEG polymers and the generation of complex charge state envelopes.
-
Methodology:
-
An LC-MS system, often using a reversed-phase column, is employed.
-
Post-Column Addition of a Charge-Stripping Agent: To simplify the complex mass spectra, a charge-stripping agent like triethylamine (TEA) can be added to the eluent post-column via a T-junction before it enters the mass spectrometer. This collapses the multiple charge states into a simpler spectrum, aiding in data interpretation and deconvolution to determine the average mass and distribution of PEGylated species.
-
Tandem MS (LC-MS/MS) combined with in-source fragmentation can be used to elucidate the specific sites of PEGylation on the protein.
-
Visualizing PEGylation Mechanisms and Workflows
Diagrams created using the DOT language help visualize the complex processes and relationships involved in PEGylation technology.
Workflow for Protein PEGylation and Analysis
The following diagram outlines the general experimental workflow from the initial reaction to the final characterization of a PEGylated protein.
Logical Flow of PEGylation's Pharmacokinetic Benefits
This diagram illustrates the cause-and-effect relationships that explain how PEGylation enhances a drug's performance in the body.
Cellular Uptake Pathways of Nanoparticles
PEGylation significantly influences how nanocarriers interact with and enter cells. Studies show that PEGylated nanoparticles often utilize different endocytic pathways compared to their non-PEGylated counterparts.
References
An In-Depth Technical Guide to Dbco-peg4-VA-pbd for Advanced Antibody-Drug Conjugate Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pyrrolobenzodiazepine (PBD) dimer-containing linker, Dbco-peg4-VA-pbd, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This document details its mechanism of action, provides key technical data from various suppliers, outlines experimental protocols for its use, and presents a visual representation of the cellular pathways it impacts.
Introduction to this compound
This compound is a sophisticated drug-linker conjugate designed for the targeted delivery of a potent cytotoxic PBD dimer payload to cancer cells.[1][] It comprises three key functional components:
-
Dibenzocyclooctyne (Dbco): A cyclooctyne moiety that enables covalent conjugation to azide-modified antibodies via a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click chemistry" approach allows for precise, site-specific antibody modification.[1][]
-
Polyethylene glycol (PEG4): A short polyethylene glycol spacer that enhances the solubility and stability of the drug-linker, contributing to improved pharmacokinetic properties of the resulting ADC.[]
-
Valine-Alanine (VA) Linker: A dipeptide linker that is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. This ensures the targeted release of the cytotoxic payload within the cancer cell.
-
Pyrrolobenzodiazepine (PBD) Dimer: A highly potent DNA-crosslinking agent that binds to the minor groove of DNA, inducing cell cycle arrest and apoptosis.
The rational design of this drug-linker conjugate allows for the creation of stable and potent ADCs with a wide therapeutic window.
Supplier and Purchasing Information
A variety of life science suppliers offer this compound for research purposes. The following table summarizes key purchasing and technical information from several prominent vendors. Please note that pricing is subject to change and should be confirmed with the respective supplier.
| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Storage Conditions |
| BOC Sciences | BADC-00755 | Information not readily available | 1430.62 | 2241644-09-5 | -20°C |
| TargetMol | T17801 | >98% | 1430.6 | 2241644-09-5 | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
| MedchemExpress | HY-133433 | 99.68% | 1430.6 | 2241644-09-5 | -80°C, stored under nitrogen |
| BioCat | T17801-500mg-TM | Information not readily available | 1430.6 | Not specified | Shipped on blue ice |
| Immunomart | HY-133433 | 95.25% | 1430.60 | 2241644-09-5 | -80°C, stored under nitrogen |
| Creative Biolabs | ADC-S-084 | >95% | 1430 | Not readily available | Information not readily available |
| Fisher Scientific | 17963670 (Medchem Express) | Information not readily available | Not specified | Not specified | Not specified |
Solubility:
| Supplier | Solvent | Solubility |
| MedchemExpress | DMSO | 120 mg/mL (83.88 mM; requires ultrasonic treatment) |
| Immunomart | DMSO | 95 mg/mL (ultrasonic) |
Mechanism of Action and Signaling Pathway
The efficacy of an ADC constructed with this compound is contingent on a series of well-orchestrated molecular events, beginning with antigen recognition and culminating in tumor cell death.
Experimental Workflow for ADC Activity
The following diagram illustrates the general workflow of an ADC utilizing this compound, from administration to cellular effect.
Caption: Workflow of ADC action from administration to apoptosis.
PBD Dimer-Induced DNA Damage Response
Upon release, the PBD dimer payload translocates to the nucleus and binds to the minor groove of DNA, forming covalent interstrand cross-links. This triggers a robust DNA damage response (DDR) pathway, ultimately leading to programmed cell death.
Caption: PBD dimer-induced DNA damage response pathway.
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to an azide-modified antibody and for the subsequent in vitro evaluation of the resulting ADC.
Protocol for ADC Conjugation via Copper-Free Click Chemistry
This protocol outlines the steps for conjugating this compound to an antibody that has been pre-functionalized with azide groups.
Materials:
-
Azide-modified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous, amine-free dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting columns or dialysis cassettes (10 kDa MWCO)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Antibody Preparation: Ensure the azide-modified antibody is in the appropriate reaction buffer at a concentration of 1-10 mg/mL.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to maintain antibody integrity.
-
Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C overnight.
-
-
Purification:
-
Remove the unreacted this compound and DMSO by dialysis against PBS at 4°C with multiple buffer changes or by using a desalting column equilibrated with PBS.
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA assay).
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
-
Protocol for In Vitro Cytotoxicity Assay
This protocol describes a method to evaluate the potency of the generated ADC in killing cancer cells that express the target antigen.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC construct
-
Unconjugated antibody (as a control)
-
Free this compound (as a control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a commercial luminescent assay kit)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.
-
Incubate the plates overnight to allow the cells to attach.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug-linker in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test articles. Include untreated wells as a negative control.
-
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using a suitable software package.
-
Conclusion
This compound represents a powerful and versatile tool for the construction of highly potent and specific antibody-drug conjugates. Its well-defined components allow for controlled conjugation, enhanced stability, and targeted payload release, making it an attractive option for researchers and drug developers in the field of oncology. The information and protocols provided in this guide are intended to serve as a valuable resource for the successful implementation of this technology in preclinical ADC research.
References
Methodological & Application
Application Notes and Protocols for the Conjugation of Dbco-peg4-VA-PBD to Azide-Modified Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of a Dbco-peg4-VA-PBD payload to an azide-modified monoclonal antibody (mAb). This process is a critical step in the development of Antibody-Drug Conjugates (ADCs), which are a promising class of targeted cancer therapeutics.[] The technology described here utilizes a highly efficient and bioorthogonal copper-free "click chemistry" reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), to covalently link the cytotoxic drug payload to the antibody.[2][3]
The this compound construct is a potent ADC payload composed of:
-
Dibenzocyclooctyne (DBCO): An alkyne group that enables the copper-free click chemistry reaction with an azide-modified antibody.[2][3]
-
PEG4: A polyethylene glycol spacer that enhances solubility and provides flexibility.
-
VA (Valine-Alanine): A dipeptide linker that is cleavable by lysosomal proteases, such as cathepsin B, which are prevalent in the intracellular environment of tumor cells. This ensures the targeted release of the cytotoxic payload within the cancer cells.
-
PBD (Pyrrolobenzodiazepine): A highly potent DNA-crosslinking agent that induces cell death upon release.
The azide-modified antibody provides a specific site for the conjugation reaction, allowing for the generation of a homogeneous ADC with a controlled drug-to-antibody ratio (DAR). This site-specific conjugation is often achieved through glycan remodeling or the introduction of unnatural amino acids. The SPAAC reaction is highly specific, rapid, and can be performed under mild, aqueous conditions, which helps to preserve the integrity and function of the antibody.
Experimental Workflow
Caption: Experimental workflow for the conjugation of this compound to an azide-modified antibody.
Materials and Reagents
| Material/Reagent | Recommended Specifications |
| Azide-Modified Antibody | Pre-modified monoclonal antibody |
| This compound | High purity grade |
| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 7.4 |
| Organic Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Purification System | Size Exclusion Chromatography (SEC) column |
| Analytical Instruments | UV-Vis Spectrophotometer, SDS-PAGE system, HPLC system |
| General Lab Supplies | Centrifugal filter units, sterile tubes, pipettes |
Experimental Protocols
Preparation of Reagents
a. Azide-Modified Antibody:
-
If your antibody is not already azide-modified, you will first need to introduce azide groups. This can be done through various methods, such as reacting lysine residues with an NHS-ester-azide reagent or through enzymatic modification of glycans.
-
Ensure the azide-modified antibody is in a suitable buffer, such as PBS at pH 7.4. Avoid buffers containing sodium azide, as it will react with the DBCO group.
-
Adjust the antibody concentration to 1-5 mg/mL.
b. This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This should be done immediately before use.
Conjugation Reaction
a. Reaction Setup:
-
In a sterile microcentrifuge tube, add the azide-modified antibody solution.
-
Add the this compound stock solution to the antibody solution. A molar excess of 1.5 to 3-fold of the this compound payload to the antibody is recommended as a starting point. The final DMSO concentration in the reaction mixture should be kept below 10% to prevent antibody denaturation.
b. Incubation:
-
Incubate the reaction mixture at room temperature for 2-12 hours or overnight at 4°C with gentle mixing. The optimal reaction time may need to be determined empirically.
| Parameter | Recommended Condition |
| Reaction Temperature | 4°C or Room Temperature |
| Reaction Time | 2-12 hours (RT) or Overnight (4°C) |
| Molar Ratio (Payload:Ab) | 1.5:1 to 3:1 |
| Final DMSO Concentration | <10% |
Purification of the Antibody-Drug Conjugate (ADC)
-
Following the incubation period, purify the ADC from unreacted this compound and any potential aggregates using a desalting column or a size exclusion chromatography (SEC) system.
-
The purification should be performed using a suitable buffer, such as PBS at pH 7.4.
Characterization of the ADC
a. Drug-to-Antibody Ratio (DAR) Determination:
-
The average number of PBD molecules conjugated to each antibody can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the characteristic absorbance wavelength of the PBD payload.
-
The DAR can be calculated using the Beer-Lambert law, taking into account the extinction coefficients of the antibody and the PBD at these wavelengths.
b. Purity and Aggregation Analysis:
-
Analyze the purity of the ADC and the presence of any aggregates using SDS-PAGE and size exclusion chromatography (SEC-HPLC).
-
On an SDS-PAGE gel, the conjugated antibody will show a higher molecular weight compared to the unconjugated antibody.
-
SEC-HPLC can be used to quantify the percentage of monomeric ADC and detect the presence of high molecular weight aggregates.
c. In Vitro Cytotoxicity Assay:
-
The biological activity of the purified ADC should be assessed using an in vitro cytotoxicity assay on a relevant cancer cell line that expresses the target antigen for the antibody.
Signaling Pathway Diagram
Caption: Mechanism of action of a PBD-based Antibody-Drug Conjugate.
Conclusion
The protocol described provides a robust method for the site-specific conjugation of a this compound payload to an azide-modified antibody. The use of copper-free click chemistry ensures a highly efficient and specific conjugation reaction under mild conditions, preserving the biological activity of the antibody. Careful characterization of the resulting ADC is crucial to ensure its purity, homogeneity, and potency for downstream applications in drug development.
References
Application Notes: Step-by-Step Guide for ADC Synthesis using Dbco-peg4-VA-pbd
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent.[1] This guide provides a detailed protocol for the synthesis, purification, and characterization of an ADC using the drug-linker conjugate Dbco-peg4-VA-pbd .
The this compound construct consists of four key components:
-
Dibenzocyclooctyne (DBCO): A reactive group for copper-free "click chemistry" (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC), enabling covalent conjugation to an azide-modified antibody.[2][3]
-
PEG4: A four-unit polyethylene glycol spacer that enhances the solubility and flexibility of the linker.[]
-
Valine-Alanine (VA): A dipeptide sequence that serves as a cleavable linker, specifically recognized and hydrolyzed by lysosomal proteases such as Cathepsin B, which are often overexpressed in tumor cells.[]
-
Pyrrolobenzodiazepine (PBD): A highly potent DNA-crosslinking agent that acts as the cytotoxic payload. PBD dimers bind to the minor groove of DNA and form covalent crosslinks, leading to cell cycle arrest and apoptosis.
This protocol outlines a site-specific conjugation strategy, which allows for the production of a more homogeneous ADC with a controlled drug-to-antibody ratio (DAR).
Mechanism of Action
The therapeutic action of the resulting ADC follows a multi-step process, beginning with systemic administration and culminating in targeted cell death.
-
Circulation and Targeting: The ADC circulates in the bloodstream, and the monoclonal antibody component specifically binds to a target antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.
-
Lysosomal Trafficking: The complex is trafficked to the lysosome, an acidic organelle containing various hydrolytic enzymes.
-
Payload Release: Inside the lysosome, proteases cleave the Val-Ala dipeptide linker, releasing the PBD payload into the cytoplasm.
-
DNA Crosslinking: The released PBD dimer translocates to the nucleus, where it binds to the minor groove of DNA and forms covalent interstrand crosslinks. This DNA damage disrupts essential cellular processes like replication and transcription, ultimately triggering apoptosis.
Caption: ADC mechanism: from tumor targeting to payload-induced apoptosis.
Experimental Protocols
This section provides a step-by-step guide for the synthesis, purification, and characterization of the ADC.
Protocol 1: Antibody Modification (Azide Installation)
To enable the click chemistry reaction, the antibody must first be functionalized with azide groups. This protocol describes a common method using an NHS-ester-azide reagent to modify lysine residues.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-PEG4-NHS Ester
-
Dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 8.0-8.5
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in the reaction buffer.
-
Reagent Preparation: Dissolve the Azido-PEG4-NHS Ester in DMSO to create a 10 mM stock solution.
-
Modification Reaction: Add a 10-fold molar excess of the Azido-PEG4-NHS Ester solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess azide reagent and buffer-exchange the azide-modified antibody (mAb-N₃) into a conjugation-compatible buffer (e.g., PBS, pH 7.4) using a desalting column.
-
Quantification: Determine the concentration of the purified mAb-N₃ using a UV-Vis spectrophotometer at 280 nm.
Protocol 2: ADC Conjugation via SPAAC
This protocol describes the conjugation of the azide-modified antibody with the this compound drug-linker.
Materials:
-
Azide-modified antibody (mAb-N₃)
-
This compound (store at -80°C under nitrogen)
-
DMSO
-
Conjugation Buffer: PBS, pH 7.4
Procedure:
-
Drug-Linker Preparation: Allow the vial of this compound to warm to room temperature. Prepare a 5 mM stock solution in DMSO.
-
Conjugation Reaction: Add a 3- to 5-fold molar excess of the this compound solution to the mAb-N₃ solution. The final concentration of DMSO in the reaction should not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubation: Incubate the reaction for 4-16 hours at room temperature or 37°C, protected from light. The reaction progress can be monitored using Hydrophobic Interaction Chromatography (HIC).
-
Quenching (Optional): The reaction can be quenched by adding an excess of an azide-containing small molecule to react with any remaining DBCO-linker.
Protocol 3: ADC Purification
Purification is critical to remove unconjugated drug-linker, residual reagents, and to separate ADC species with different DARs.
Materials:
-
Crude ADC reaction mixture
-
Purification Buffers for SEC and HIC
-
Size Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Removal of Unconjugated Drug-Linker: The first step is to remove the excess, highly hydrophobic this compound. This is typically achieved using Size Exclusion Chromatography (SEC) or dialysis.
-
Separation of DAR Species (HIC): HIC is used to separate unconjugated antibody (DAR 0) from drug-conjugated species (DAR 2, 4, etc.).
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.
-
Equilibrate the HIC column with Mobile Phase A.
-
Load the crude ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. Unconjugated antibody will elute first, followed by ADCs with increasing DAR values.
-
-
Buffer Exchange and Formulation: Pool the fractions containing the desired ADC species (e.g., DAR 2 or DAR 4). Perform a final buffer exchange into a suitable formulation buffer (e.g., PBS) and concentrate the ADC to the desired final concentration.
Protocol 4: ADC Characterization
The purified ADC must be characterized to ensure it meets quality specifications.
Methods:
-
Drug-to-Antibody Ratio (DAR) Analysis:
-
UV-Vis Spectrophotometry: This is a simple method to determine the average DAR. Measure the absorbance of the ADC at 280 nm (for the antibody) and at the absorbance maximum for the PBD payload (~330-340 nm). The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.
-
Hydrophobic Interaction Chromatography (HIC): As used in purification, HIC can also provide the distribution of different DAR species. The weighted average DAR is calculated from the peak areas of the different species.
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC provides the most accurate DAR value and confirms the mass of the conjugated species.
-
-
Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.
-
-
In Vitro Cytotoxicity Assay:
-
The potency of the ADC is evaluated using a cell-based cytotoxicity assay against antigen-positive and antigen-negative cell lines. Cells are incubated with serial dilutions of the ADC, and cell viability is measured after 72-96 hours. The IC₅₀ (the concentration of ADC that inhibits cell growth by 50%) is determined.
-
Data Presentation
The following tables summarize typical quantitative data obtained during ADC synthesis and characterization.
Table 1: ADC Conjugation and Purification Summary
| Parameter | Typical Result | Method |
|---|---|---|
| Conjugation Efficiency | > 90% | HIC / MS |
| Final Yield | 70 - 85% | UV 280 nm |
| Monomer Purity | > 98% | SEC |
| Residual Free Drug | < 1% | Reversed-Phase HPLC |
Table 2: ADC Characterization Data
| Parameter | Typical Result | Method |
|---|---|---|
| Average DAR | 1.8 - 2.0 or 3.6 - 4.0 | HIC / UV-Vis / MS |
| DAR 0 Species | < 5% | HIC |
| DAR 2 Species | > 90% (for DAR 2 target) | HIC |
| In Vitro Potency (IC₅₀) | Low pM to low nM | Cell Viability Assay |
Visualizations
Logical Diagram of the this compound Drug-Linker
This diagram illustrates the modular nature of the drug-linker and the site of enzymatic cleavage.
Caption: Modular components of the this compound linker.
Experimental Workflow for ADC Synthesis
This flowchart outlines the complete process from antibody to characterized ADC.
Caption: Workflow for ADC synthesis, purification, and characterization.
References
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio of Dbco-peg4-VA-pbd ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts its efficacy, safety, and pharmacokinetic profile. This document provides detailed application notes and protocols for the determination of the DAR for ADCs constructed using a Dbco-peg4-VA-pbd linker-payload system. This system comprises a pyrrolobenzodiazepine (PBD) dimer payload, a cleavable valine-alanine (VA) linker, a polyethylene glycol (PEG4) spacer, and a dibenzocyclooctyne (Dbco) group for conjugation to an azide-modified antibody via copper-free click chemistry.
Accurate DAR determination is essential throughout the ADC development process, from initial characterization to quality control of the final product. The methods described herein—Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and UV/Vis Spectroscopy—are commonly employed techniques for ADC analysis.
Mechanism of Action of PBD Dimer Payloads
The cytotoxic payload of the this compound system is a PBD dimer. PBD dimers exert their potent anti-tumor activity by cross-linking DNA.[1] Upon internalization of the ADC by a target cancer cell, the VA linker is cleaved by lysosomal proteases, releasing the PBD dimer. The PBD dimer then travels to the nucleus and binds to the minor groove of DNA, forming covalent interstrand cross-links.[1] This DNA damage activates the DNA damage response (DDR) pathway, leading to cell cycle arrest, and ultimately, apoptosis.[2]
PBD Dimer-Induced DNA Damage Response Pathway
The following diagram illustrates the signaling cascade initiated by PBD dimer-induced DNA damage.
Experimental Protocols for DAR Determination
The following sections provide detailed protocols for the three most common methods for DAR analysis of this compound ADCs.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. Since the PBD payload is hydrophobic, each conjugated drug molecule increases the overall hydrophobicity of the ADC. This allows for the separation of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8 for a typical cysteine-linked ADC). HIC is a non-denaturing technique, which is advantageous for analyzing the intact ADC.[3]
Materials:
-
ADC Sample: this compound ADC
-
Mobile Phase A (High Salt): 25 mM Tris-HCl, 1.5 M Ammonium Sulfate, pH 7.5
-
Mobile Phase B (Low Salt): 25 mM Tris-HCl, pH 7.5
-
HIC Column: TSKgel Butyl-NPR (4.6 x 35 mm, 2.5 µm) or similar
-
HPLC System: Agilent 1260 Infinity II Bio-Inert LC or equivalent
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelengths: 280 nm (for the antibody) and 330 nm (for the PBD payload)
-
Injection Volume: 10 µL
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0 0 20 100 25 100 26 0 | 30 | 0 |
-
Data Analysis:
-
Integrate the peak areas for each DAR species in the 280 nm chromatogram.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100
-
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | e.g., 5.2 | e.g., 10 |
| DAR 2 | e.g., 8.1 | e.g., 35 |
| DAR 4 | e.g., 10.5 | e.g., 40 |
| DAR 6 | e.g., 12.3 | e.g., 10 |
| DAR 8 | e.g., 14.0 | e.g., 5 |
| Average DAR | e.g., 3.8 |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions (low pH and organic solvent). For cysteine-linked ADCs, a reduction step is typically performed prior to analysis to separate the light and heavy chains. The DAR is then calculated based on the relative abundance of the drug-conjugated and unconjugated chains.
Materials:
-
ADC Sample: this compound ADC
-
Reduction Buffer: 100 mM Dithiothreitol (DTT) in a suitable buffer (e.g., PBS)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
RP-HPLC Column: Agilent PLRP-S (2.1 x 50 mm, 5 µm) or equivalent
-
LC-MS System: Waters ACQUITY UPLC I-Class with a Q-Tof Mass Spectrometer or equivalent
Procedure:
-
Sample Reduction:
-
To 20 µg of ADC sample, add DTT to a final concentration of 10 mM.
-
Incubate at 37 °C for 30 minutes.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 80 °C
-
Detection: UV at 280 nm and Mass Spectrometry
-
Injection Volume: 5 µL
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 20 60 22 95 25 95 26 20 | 30 | 20 |
-
Data Analysis:
-
Identify and integrate the peak areas for the unconjugated and conjugated light chains (LC, LC-PBD) and heavy chains (HC, HC-PBD, HC-PBD2, etc.) from the 280 nm chromatogram.
-
Calculate the weighted average DAR using the following formula: Average DAR = (Σ (% Peak Area of LC species * # drugs on LC) + Σ (% Peak Area of HC species * # drugs on HC)) / 100
-
Data Presentation:
| Chain Species | Retention Time (min) | Peak Area (%) | Number of Drugs |
| Light Chain (LC) | e.g., 8.5 | e.g., 45 | 0 |
| LC-PBD | e.g., 12.1 | e.g., 55 | 1 |
| Heavy Chain (HC) | e.g., 14.3 | e.g., 15 | 0 |
| HC-PBD | e.g., 16.8 | e.g., 40 | 1 |
| HC-PBD2 | e.g., 18.2 | e.g., 35 | 2 |
| HC-PBD3 | e.g., 19.5 | e.g., 10 | 3 |
| Average DAR | e.g., 3.8 |
UV/Vis Spectroscopy
UV/Vis spectroscopy is a simple and rapid method for determining the average DAR.[4] This method relies on the difference in the UV absorbance spectra of the antibody and the payload. The antibody has a maximum absorbance at 280 nm, while the PBD dimer has a characteristic absorbance at a different wavelength (typically around 330-340 nm).
Materials:
-
ADC Sample: this compound ADC
-
Buffer: A suitable buffer in which the ADC is soluble and stable (e.g., PBS)
-
UV/Vis Spectrophotometer: NanoDrop or equivalent
Procedure:
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients of the unconjugated antibody (εAb) and the this compound linker-payload (εDrug) at both 280 nm and the payload's maximum absorbance wavelength (λmax, e.g., 335 nm).
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the ADC sample at 280 nm (A280) and at the payload's λmax (Aλmax).
-
-
Calculate Concentrations:
-
The concentrations of the antibody ([Ab]) and the drug ([Drug]) can be calculated using the following equations (based on the Beer-Lambert law):
-
A280 = εAb,280 * [Ab] * l + εDrug,280 * [Drug] * l
-
Aλmax = εAb,λmax * [Ab] * l + εDrug,λmax * [Drug] * l (where l is the path length in cm)
-
-
-
Calculate Average DAR:
-
Average DAR = [Drug] / [Ab]
-
Data Presentation:
| Parameter | Wavelength (nm) | Value |
| εAb | 280 | e.g., 210,000 M-1cm-1 |
| εAb | 335 | e.g., 5,000 M-1cm-1 |
| εDrug | 280 | e.g., 10,000 M-1cm-1 |
| εDrug | 335 | e.g., 25,000 M-1cm-1 |
| AADC | 280 | e.g., 1.2 |
| AADC | 335 | e.g., 0.4 |
| Calculated [Ab] | e.g., 5.5 x 10-6 M | |
| Calculated [Drug] | e.g., 2.1 x 10-5 M | |
| Average DAR | e.g., 3.8 |
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the development and quality control of ADCs. For this compound ADCs, HIC, RP-HPLC, and UV/Vis spectroscopy are all valuable analytical techniques. HIC provides detailed information on the distribution of different drug-loaded species under non-denaturing conditions. RP-HPLC, particularly after reduction, offers orthogonal information on the drug distribution on the light and heavy chains and can be coupled with mass spectrometry for precise mass confirmation. UV/Vis spectroscopy provides a rapid and straightforward method for determining the average DAR. The choice of method will depend on the specific information required and the stage of ADC development. It is often recommended to use orthogonal methods to confirm the DAR and obtain a comprehensive characterization of the ADC.
References
- 1. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Pyrrolobenzodiazepine (PBD)-Based Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads.[1] Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent cytotoxic agents used as payloads in ADCs.[2][3] These synthetic molecules act as DNA minor groove binding agents, where they form covalent bonds (adducts) and cross-link the two DNA strands.[2][4] This action blocks DNA replication and transcription, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death). The high potency of PBDs makes them particularly effective as ADC payloads, even against tumors with low antigen expression.
The evaluation of the in vitro cytotoxicity of PBD-based ADCs is a critical step in their preclinical development. These assays are essential for determining the potency (e.g., IC50 value), selectivity, and mechanism of action of an ADC candidate before advancing to more complex and costly in vivo studies. This document provides a detailed protocol for assessing the in vitro cytotoxicity of PBD-based ADCs using common colorimetric assays such as the MTT assay.
Mechanism of Action of PBD-Based ADCs
PBD-based ADCs exert their cytotoxic effect through a multi-step process. The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized by the cell, typically via endocytosis. Once inside the cell, the ADC is trafficked to the lysosome, where the linker connecting the antibody to the PBD payload is cleaved, releasing the active cytotoxic agent. The released PBD dimer then translocates to the nucleus, binds to the minor groove of the DNA, and forms an interstrand cross-link, which is difficult for the cell to repair. This DNA damage triggers a cellular stress response, leading to cell cycle arrest and apoptosis.
References
- 1. Unlocking New Horizons: Antibody–Drug Conjugates in Small Cell Lung Cancer [mdpi.com]
- 2. adcreview.com [adcreview.com]
- 3. Antibody-drug conjugates (ADCs) delivering pyrrolobenzodiazepine (PBD) dimers for cancer therapy - UCL Discovery [discovery.ucl.ac.uk]
- 4. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Animal Models for testing Dbco-peg4-VA-pbd ADCs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical evaluation of antibody-drug conjugates (ADCs) utilizing the Dbco-peg4-VA-pbd linker-payload system. The protocols outlined below are intended for researchers in academic and industrial settings who are developing and testing novel ADCs for cancer therapy.
Introduction to this compound ADCs
The this compound linker-payload system represents a sophisticated approach in ADC technology. It comprises a pyrrolobenzodiazepine (PBD) dimer, a highly potent DNA-crosslinking agent, attached to a cleavable valine-alanine (VA) linker.[1] This linker is designed to be stable in circulation but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[] The polyethylene glycol (PEG4) spacer enhances the solubility and pharmacokinetic properties of the ADC. The dibenzocyclooctyne (Dbco) group facilitates a copper-free "click chemistry" reaction (strain-promoted alkyne-azide cycloaddition or SPAAC) for site-specific conjugation to an azide-modified antibody, allowing for the generation of a homogenous ADC with a defined drug-to-antibody ratio (DAR).[][3]
The mechanism of action involves the ADC binding to a target antigen on the surface of a cancer cell, followed by internalization.[] Within the cell's lysosome, the VA linker is cleaved, releasing the PBD payload. The freed PBD dimer then traffics to the nucleus and crosslinks DNA, leading to cell cycle arrest and apoptosis.
Preclinical Evaluation Workflow
The preclinical assessment of a this compound ADC is a multi-step process designed to evaluate its efficacy, pharmacokinetics, and safety profile before consideration for clinical trials.
Caption: A generalized workflow for the preclinical evaluation of a this compound ADC.
Experimental Protocols
Disclaimer: The following protocols are generalized and may require optimization based on the specific antibody, target antigen, and cell lines used. The quantitative data presented in the tables are representative examples from studies on PBD-based ADCs with similar cleavable linkers and are intended for illustrative purposes, as specific data for a this compound ADC is not publicly available.
ADC Synthesis and Characterization
Protocol 1: Antibody-Dbco-peg4-VA-pbd Conjugation via SPAAC
-
Antibody Preparation:
-
Modify the monoclonal antibody (mAb) to introduce azide groups. This can be achieved through various methods, including the use of azide-containing linkers that react with specific amino acid residues (e.g., lysines) or through enzymatic modification.
-
Purify the azide-modified mAb using size-exclusion chromatography (SEC) to remove excess reagents.
-
Concentrate the purified mAb to a suitable concentration (e.g., 5-10 mg/mL) in an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Conjugation Reaction:
-
Dissolve the this compound linker-payload in a compatible organic solvent (e.g., DMSO) to prepare a stock solution.
-
Add the this compound solution to the azide-modified mAb at a calculated molar excess to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at room temperature for 4-16 hours with gentle mixing.
-
-
Purification:
-
Purify the resulting ADC from unconjugated linker-payload and antibody using SEC or hydrophobic interaction chromatography (HIC).
-
Exchange the buffer of the purified ADC into a formulation buffer suitable for in vivo studies (e.g., sterile PBS).
-
-
Characterization:
-
Determine the DAR using HIC-HPLC or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by SEC-HPLC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
In Vitro Assays
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed target antigen-positive and antigen-negative cancer cells in 96-well plates at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, a non-targeting control ADC, and the free PBD payload in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubate the plates for 72-120 hours.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
-
Table 1: Representative In Vitro Cytotoxicity of a PBD-based ADC
| Cell Line | Target Antigen Expression | Compound | IC50 (ng/mL) |
| Karpas 299 | High | PBD ADC | 3.9 |
| SUDHL1 | High | PBD ADC | 0.7 |
| Daudi | Negative | PBD ADC | >1000 |
In Vivo Animal Models
Protocol 3: Xenograft Tumor Model and Efficacy Study
-
Animal Models:
-
Use immunodeficient mice (e.g., NOD-SCID or NSG) for establishing xenograft models.
-
For cell line-derived xenografts (CDX), subcutaneously inject 5-10 x 10⁶ cancer cells (e.g., Karpas 299, SUDHL1) in a mixture of medium and Matrigel into the flank of each mouse.
-
For patient-derived xenografts (PDX), implant a small fragment of a patient's tumor subcutaneously.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
ADC Administration:
-
Administer the this compound ADC, a vehicle control, and a non-targeting ADC control intravenously (IV) via the tail vein.
-
Dosing can be a single dose or a fractionated dosing schedule (e.g., once weekly for three weeks).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI). TGI can be calculated as: % TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for DNA damage markers like γH2AX).
-
Table 2: Representative In Vivo Efficacy of a PBD-based ADC in a Karpas 299 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome |
| Vehicle Control | - | Single Dose | Progressive Tumor Growth |
| Non-targeting ADC | 0.6 | Single Dose | Minimal effect on tumor growth |
| PBD ADC | 0.2 | Single Dose | Significant tumor growth delay |
| PBD ADC | 0.4 | Single Dose | 3/10 tumor-free survivors |
| PBD ADC | 0.6 | Single Dose | 10/10 tumor-free survivors |
Protocol 4: Pharmacokinetic (PK) Study
-
Animal Model and Dosing:
-
Use healthy mice or rats for PK studies.
-
Administer a single IV dose of the this compound ADC.
-
-
Sample Collection:
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) via retro-orbital bleeding or tail vein sampling.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the total antibody, conjugated ADC, and free PBD payload in the plasma samples using methods such as ELISA and LC-MS/MS.
-
-
Data Analysis:
-
Use pharmacokinetic modeling software (e.g., WinNonlin) to calculate key PK parameters.
-
Table 3: Representative Pharmacokinetic Parameters of a PBD-based ADC in Rats
| Parameter | Unit | Value |
| Clearance (CL) | mL/day/kg | 10-20 |
| Volume of Distribution (Vd) | mL/kg | 50-100 |
| Half-life (t½) | days | 5-10 |
Protocol 5: Toxicology Study
-
Animal Model and Dosing:
-
Conduct toxicology studies in at least two species, typically a rodent (e.g., rat) and a non-rodent (e.g., cynomolgus monkey).
-
Administer single or repeat doses of the ADC at various dose levels, including a maximum tolerated dose (MTD).
-
-
Monitoring:
-
Monitor the animals for clinical signs of toxicity, changes in body weight, and food consumption.
-
Collect blood for hematology and clinical chemistry analysis at regular intervals.
-
-
Pathology:
-
At the end of the study, perform a full necropsy and collect organs for histopathological examination.
-
-
Data Analysis:
-
Identify any dose-limiting toxicities and establish a no-observed-adverse-effect-level (NOAEL). Common toxicities associated with PBD-based ADCs include myelosuppression.
-
Signaling Pathway and Mechanism of Action
The cytotoxic effect of the PBD payload released from the ADC is primarily mediated through the induction of DNA damage, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of a this compound ADC leading to cancer cell apoptosis.
References
Application Notes and Protocols for Assessing Antibody-Drug Conjugate (ADC) Stability and Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a complex class of biotherapeutics that combine the target specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic small molecule drug.[1] The intricate structure of ADCs, consisting of a mAb, a cytotoxic payload, and a chemical linker, presents unique challenges in ensuring their stability and preventing aggregation throughout their lifecycle.[2][3] The conjugation of hydrophobic payloads can particularly increase the propensity for aggregation, which may impact the efficacy, safety, and immunogenicity of the therapeutic.[1][4]
This document provides a comprehensive overview of the analytical techniques and detailed protocols for assessing the stability and aggregation of ADCs. It is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical strategies for the characterization and quality control of these promising therapeutics. The application of orthogonal methods is crucial for a thorough understanding of ADC stability and aggregation profiles.
Methods for Assessing ADC Stability
A thorough evaluation of ADC stability involves subjecting the molecule to various stress conditions to understand its degradation pathways. This is often achieved through forced degradation studies, which are crucial for the development of stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of ADCs to identify potential degradation products and pathways. These studies typically involve exposure to thermal stress, pH stress, oxidative stress, and photostability testing. The goal is to induce a target degradation of 5-20%, as excessive degradation may not be representative of real-time stability.
Protocol for Forced Degradation Studies:
-
Sample Preparation: Prepare the ADC at a concentration of approximately 1 mg/mL in a relevant formulation buffer. For pH stress studies, different buffers will be used as described below.
-
Stress Conditions:
-
Thermal Stress: Incubate the ADC solution at elevated temperatures (e.g., 40°C, 50°C, and 60°C) for a defined period (e.g., 1, 2, and 4 weeks). A control sample should be stored at the recommended storage temperature (e.g., 2-8°C).
-
pH Stress (Hydrolysis):
-
Acidic Conditions: Dilute the ADC in a low pH buffer (e.g., 0.1 M HCl or pH 3.0 acetate buffer) and incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., up to 7 days).
-
Basic Conditions: Dilute the ADC in a high pH buffer (e.g., 0.1 M NaOH or pH 10.0 carbonate-bicarbonate buffer) and incubate under the same conditions as the acidic stress.
-
Neutralize the samples to the formulation buffer pH before analysis.
-
-
Oxidative Stress: Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the ADC solution at a final concentration of 0.01% to 3% (v/v). Incubate at room temperature for a defined period (e.g., up to 7 days), protected from light.
-
Photostability: Expose the ADC solution in a photostability chamber to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions.
-
-
Sample Analysis: At each time point, withdraw aliquots of the stressed and control samples and analyze them using a suite of analytical techniques as described in the following sections.
Methods for Assessing ADC Aggregation
The formation of aggregates is a critical quality attribute (CQA) for ADCs, as it can impact both safety and efficacy. A variety of analytical techniques should be employed to detect and quantify different types of aggregates, from soluble oligomers to sub-visible and visible particles.
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for the separation and absolute molecular weight determination of proteins and their aggregates, without the need for column calibration with standards.
Experimental Protocol for SEC-MALS:
-
Instrumentation: An HPLC system equipped with a UV detector, a multi-angle light scattering (MALS) detector, and a refractive index (RI) detector.
-
Column: A size-exclusion column suitable for monoclonal antibodies and ADCs (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffer that minimizes non-specific interactions between the ADC and the stationary phase, typically a phosphate or histidine buffer at a physiological pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1-2 mg/mL in the mobile phase. Filter the sample through a 0.1 µm or 0.22 µm filter before injection.
-
Data Analysis: The ASTRA software is commonly used for data acquisition and analysis from the MALS and RI detectors to determine the molar mass of the monomer, dimer, and higher-order aggregates.
Dynamic Light Scattering (DLS)
DLS is a rapid and non-invasive technique used to measure the size distribution of particles in a solution, making it well-suited for detecting the presence of aggregates.
Experimental Protocol for DLS:
-
Instrumentation: A DLS instrument with temperature control.
-
Sample Preparation: Filter the ADC sample through a low-protein-binding 0.22 µm filter to remove large, extraneous particles. The optimal concentration is typically between 0.5 and 2 mg/mL.
-
Measurement:
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Transfer approximately 20-50 µL of the filtered sample into a clean cuvette.
-
Place the cuvette in the instrument and allow the sample to thermally equilibrate for at least 5 minutes.
-
Acquire data for a sufficient duration to obtain a stable correlation function.
-
-
Data Analysis: The instrument's software will analyze the correlation function to provide the hydrodynamic radius (Rh) and the polydispersity index (PDI), which indicates the heterogeneity of the sample.
Methods for Assessing ADC Purity and Heterogeneity
The conjugation process can lead to a heterogeneous mixture of ADC species with different drug-to-antibody ratios (DAR). It is essential to characterize this heterogeneity and monitor any changes during stability studies.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity and is a key method for determining the DAR and drug load distribution of ADCs. The addition of hydrophobic drug-linker moieties increases the overall hydrophobicity of the ADC, allowing for the separation of species with different numbers of conjugated drugs.
Experimental Protocol for HIC:
-
Instrumentation: A biocompatible HPLC system.
-
Column: A HIC column with a stationary phase such as butyl or phenyl.
-
Mobile Phase A (High Salt): A high concentration of a kosmotropic salt, such as 1.5 M ammonium sulfate or 2 M sodium chloride, in a buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B (Low Salt): The same buffer as Mobile Phase A without the salt.
-
Gradient: A descending salt gradient is used to elute the ADC species, with the more hydrophobic, higher DAR species eluting later.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Sample Preparation: Dilute the ADC sample to 1-2 mg/mL in Mobile Phase A.
-
Data Analysis: The relative peak areas of the different DAR species are used to calculate the average DAR.
Capillary Electrophoresis - Sodium Dodecyl Sulfate (CE-SDS)
CE-SDS is a high-resolution technique for assessing the purity and molecular size heterogeneity of ADCs under both non-reducing and reducing conditions.
Experimental Protocol for CE-SDS:
-
Instrumentation: A capillary electrophoresis system with a UV or photodiode array (PDA) detector.
-
Capillary: A bare-fused silica capillary.
-
Gel Buffer: A replaceable SDS-gel buffer.
-
Sample Preparation:
-
Non-reducing: Mix the ADC sample with a sample buffer containing SDS and an alkylating agent such as iodoacetamide (IAM) to prevent disulfide bond scrambling. Heat the sample to denature the protein.
-
Reducing: Mix the ADC sample with a sample buffer containing SDS and a reducing agent such as dithiothreitol (DTT) or 2-mercaptoethanol (BME). Heat the sample to denature and reduce the protein.
-
-
Separation: Apply a voltage to drive the migration of the SDS-coated proteins through the gel-filled capillary.
-
Data Analysis: The electropherogram will show peaks corresponding to the intact ADC, fragments, and, under reducing conditions, the heavy and light chains. The corrected peak areas are used to quantify the purity and the relative abundance of different species.
Biophysical Characterization of Higher-Order Structure
Changes in the higher-order structure (HOS) of an ADC can be indicative of instability and a predisposition to aggregation. Several biophysical techniques are employed to monitor the secondary and tertiary structure.
Differential Scanning Calorimetry (DSC)
DSC measures the heat capacity of a sample as a function of temperature, providing information on the thermal stability and unfolding transitions of the protein component of the ADC.
Experimental Protocol for DSC:
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Dialyze the ADC sample and the reference buffer extensively against each other to ensure a precise match. The typical protein concentration is 0.5-1.0 mg/mL.
-
Measurement:
-
Load the sample and reference solutions into the respective cells of the calorimeter.
-
Scan the temperature at a constant rate (e.g., 60°C/hour) over a range that encompasses the unfolding transitions of the ADC (e.g., 20°C to 100°C).
-
-
Data Analysis: The resulting thermogram shows peaks corresponding to the denaturation of different domains of the antibody. The melting temperature (Tm), which is the peak of the transition, is a key indicator of thermal stability.
Data Presentation
All quantitative data from the analytical techniques described above should be summarized in clearly structured tables for easy comparison of results from different stress conditions and time points.
Table 1: Summary of SEC-MALS Data for ADC Stability Assessment
| Stress Condition | Time Point | % Monomer | % Dimer | % Higher-Order Aggregates |
| Control (2-8°C) | T=0 | 99.5 | 0.5 | 0.0 |
| T=4 weeks | 99.2 | 0.7 | 0.1 | |
| Thermal (40°C) | T=1 week | 98.0 | 1.5 | 0.5 |
| T=4 weeks | 95.3 | 3.5 | 1.2 | |
| pH 3.0 | T=24 hours | 97.5 | 2.0 | 0.5 |
| pH 10.0 | T=24 hours | 98.8 | 1.0 | 0.2 |
| Oxidative (0.1% H₂O₂) | T=24 hours | 99.0 | 0.8 | 0.2 |
| Photostability | 1.2 M lux-hr | 99.1 | 0.8 | 0.1 |
Table 2: Summary of HIC Data for Average DAR Stability
| Stress Condition | Time Point | Average DAR |
| Control (2-8°C) | T=0 | 3.52 |
| T=4 weeks | 3.50 | |
| Thermal (40°C) | T=1 week | 3.48 |
| T=4 weeks | 3.41 | |
| pH 3.0 | T=24 hours | 3.25 |
| pH 10.0 | T=24 hours | 3.49 |
| Oxidative (0.1% H₂O₂) | T=24 hours | 3.51 |
| Photostability | 1.2 M lux-hr | 3.50 |
Visualizations
Caption: Workflow for ADC Stability and Aggregation Assessment.
Caption: Principle of Size Exclusion Chromatography (SEC).
Caption: Principle of Hydrophobic Interaction Chromatography (HIC).
References
Application Notes: Experimental Workflows for Internalization and Payload Release Studies
Introduction
The successful delivery of a therapeutic payload to its intracellular target is a cornerstone of advanced drug development, particularly for nanoparticle-based medicines and antibody-drug conjugates (ADCs). The process involves two critical stages: the internalization of the delivery vehicle by the target cell and the subsequent release of the payload into the desired subcellular compartment, such as the cytosol.[1][2][3] Efficacious delivery requires overcoming the endosomal entrapment that often sequesters therapeutics and leads to their degradation in lysosomes.[4][5]
These application notes provide a comprehensive overview and detailed protocols for quantifying cellular uptake and payload release. The workflows described herein utilize common and robust analytical techniques, including flow cytometry, confocal microscopy, and subcellular fractionation, to generate both qualitative and quantitative data.
Overall Experimental Workflow
The general workflow for assessing nanoparticle internalization and payload release is a multi-step process. It begins with the careful characterization of the delivery vehicle and proceeds through cellular treatment, uptake analysis, and finally, the quantification of released payload.
Figure 1: General experimental workflow for internalization and payload release studies.
Endosomal Escape: A Critical Barrier
For many advanced therapeutics, including siRNA, proteins, and some small molecules, the payload must reach the cytosol to be effective. The primary pathway for nanoparticle and ADC entry into the cell is endocytosis. Following internalization, the therapeutic is enclosed within an endosome. This vesicle matures, its internal pH drops, and it eventually fuses with a lysosome, where enzymatic degradation occurs. Therefore, for cytosolic delivery, the payload must escape the endosome before this degradation happens.
Figure 2: The endolysosomal pathway and the critical step of endosomal escape for payload release.
Experimental Protocols
Protocol 1: Quantifying Cellular Internalization using Flow Cytometry
Flow cytometry is a high-throughput method used to quantify the percentage of cells that have internalized fluorescently-labeled nanoparticles and the relative amount of uptake per cell.
Materials and Reagents:
-
Fluorescently-labeled nanoparticles
-
Target cells in suspension
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer
-
Optional: Trypan Blue or a viability dye to exclude dead cells
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight.
-
Nanoparticle Preparation: Prepare dilutions of the fluorescently-labeled nanoparticle suspension in complete cell culture medium. Ensure the solution is well-mixed.
-
Cell Treatment: Remove the old medium from the cells and add the nanoparticle dilutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 4, 12, or 24 hours) at 37°C and 5% CO₂.
-
Cell Harvesting:
-
Wash cells twice with cold PBS to remove non-internalized nanoparticles.
-
For adherent cells, add Trypsin-EDTA to detach them. Neutralize with complete medium.
-
Transfer the cell suspension to flow cytometry tubes.
-
-
Sample Preparation: Centrifuge the cells (e.g., 300 x g for 5 minutes) and discard the supernatant. Resuspend the cell pellet in a suitable buffer (e.g., cold PBS with 1% BSA).
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, exciting with the appropriate laser and collecting emission in the correct channel for your fluorophore.
-
Use the untreated control cells to set the baseline fluorescence gate, distinguishing between "negative" and "positive" populations.
-
Record both the percentage of fluorescently positive cells and the Median Fluorescence Intensity (MFI) of the positive population.
-
Protocol 2: Visualizing Internalization and Subcellular Localization by Confocal Microscopy
Confocal microscopy provides high-resolution images to visualize the location of nanoparticles within the cell, confirming internalization and providing clues about their trafficking pathway.
Materials and Reagents:
-
Fluorescently-labeled nanoparticles
-
Cells seeded on glass-bottom dishes or chamber slides
-
Paraformaldehyde (PFA) solution (e.g., 4% in PBS) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear stain (e.g., DAPI or Hoechst)
-
Optional: Organelle-specific stains (e.g., LysoTracker™ for lysosomes, CellMask™ for plasma membrane)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Cell Treatment: Treat cells with fluorescently-labeled nanoparticles for the desired time points as described in Protocol 1.
-
Washing: Gently wash the cells three times with PBS to remove extracellular nanoparticles.
-
Fixation: Fix the cells by incubating with 4% PFA for 10-15 minutes at room temperature.
-
Staining:
-
Wash three times with PBS.
-
(Optional) To stain intracellular targets, first permeabilize the cells with a permeabilization buffer for 10 minutes.
-
Incubate with nuclear and/or organelle stains according to the manufacturer's protocol. For example, stain the nucleus with DAPI (1 µg/mL) for 5 minutes.
-
-
Mounting: Wash three times with PBS, then add a drop of mounting medium and cover with a coverslip.
-
Imaging:
-
Image the samples using a confocal microscope with the appropriate laser lines and emission filters.
-
Acquire Z-stack images to reconstruct a 3D view of the cell, which can definitively distinguish internalized particles from those merely bound to the cell surface.
-
Protocol 3: Quantifying Cytosolic Payload Release via Subcellular Fractionation
This protocol allows for the biochemical separation of major cellular compartments to quantify the amount of payload that has been released into the cytosol.
Materials and Reagents:
-
Treated and untreated cells
-
Fractionation Buffer (e.g., HEPES, KCl, MgCl₂, EDTA, EGTA with protease inhibitors)
-
Dounce homogenizer or syringe with a narrow-gauge needle (e.g., 27G)
-
Microcentrifuge and ultracentrifuge
-
Analytical method to detect the payload (e.g., HPLC, LC-MS, ELISA, or radioactivity counter)
-
Protein quantification assay (e.g., BCA or Bradford)
Procedure:
-
Cell Harvesting: Harvest a large number of cells (typically >1x10⁷) that have been treated with the payload-carrying vehicle. Wash thoroughly with cold PBS.
-
Cell Lysis:
-
Resuspend the cell pellet in 500 µL of ice-cold fractionation buffer and incubate on ice for 15-20 minutes to allow swelling.
-
Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times or using a Dounce homogenizer. Cell lysis should be monitored under a microscope.
-
-
Nuclear Fraction Isolation:
-
Centrifuge the lysate at low speed (e.g., 700-800 x g) for 5-10 minutes at 4°C.
-
The resulting pellet contains the nuclei. The supernatant contains the cytoplasm, mitochondria, and membranes.
-
-
Mitochondrial Fraction Isolation:
-
Carefully transfer the supernatant to a new tube.
-
Centrifuge at a higher speed (e.g., 10,000-12,000 x g) for 15 minutes at 4°C.
-
The pellet contains the mitochondria. The supernatant is the cytosolic and membrane fraction.
-
-
Cytosolic Fraction Isolation:
-
Transfer the supernatant to an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C.
-
The final supernatant is the purified cytosolic fraction. The pellet contains the cell membranes.
-
-
Payload Quantification:
-
Quantify the concentration of the payload in the cytosolic fraction using the appropriate analytical method.
-
Measure the total protein concentration in the fraction to normalize the payload amount (e.g., ng of payload per mg of cytosolic protein).
-
Data Presentation
Quantitative data from these experiments should be summarized in clear, structured tables to facilitate comparison between different formulations, concentrations, or time points.
Table 1: Example Data Summary from Flow Cytometry Analysis
| Nanoparticle Formulation | Concentration (µg/mL) | Incubation Time (h) | % Positive Cells (Mean ± SD) | Median Fluorescence Intensity (MFI) (Mean ± SD) |
| Control (Untreated) | 0 | 24 | < 1% | N/A |
| Formulation A | 10 | 24 | 45.3 ± 3.1 | 15,400 ± 1,200 |
| Formulation A | 50 | 24 | 88.7 ± 4.5 | 78,900 ± 5,600 |
| Formulation B | 50 | 24 | 65.2 ± 2.8 | 45,100 ± 3,300 |
Table 2: Example Data Summary from Subcellular Fractionation Analysis
| Nanoparticle Formulation | Incubation Time (h) | Payload Concentration in Cytosol (ng/mg protein) (Mean ± SD) |
| Control (Untreated) | 12 | Not Detected |
| Formulation A | 12 | 8.9 ± 1.2 |
| Formulation B | 12 | 25.4 ± 3.7 |
| Formulation A + Inhibitor | 12 | 1.5 ± 0.4 |
References
- 1. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies of nanoparticle delivery with in vitro bio-engineered microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Achieving Endo/Lysosomal Escape Using Smart Nanosystems for Efficient Cellular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting ADC aggregation after Dbco-peg4-VA-pbd conjugation
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for aggregation issues encountered after the conjugation of a Dbco-peg4-VA-pbd linker-payload to an antibody.
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a concern?
A1: Antibody-Drug Conjugate (ADC) aggregation is the process where individual ADC molecules cluster together to form higher-order species.[1] This is a critical quality attribute (CQA) to control because aggregation can negatively impact the ADC's stability, solubility, efficacy, and safety.[1][2] Aggregated ADCs can exhibit reduced therapeutic activity, altered pharmacokinetic profiles, and have the potential to elicit an immunogenic response in patients.[3][4]
Q2: What are the primary causes of aggregation after conjugating a this compound linker-payload?
A2: The primary drivers of aggregation for this type of ADC are related to the significant hydrophobicity of the pyrrolobenzodiazepine (PBD) dimer payload. Even though the PEG4 spacer is designed to increase hydrophilicity, the potent PBD warhead can create hydrophobic patches on the antibody surface. These patches can interact between ADC molecules, leading to aggregation. Other contributing factors include:
-
High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic PBD molecules per antibody increases the overall hydrophobicity and the likelihood of aggregation.
-
Conjugation Conditions: Suboptimal buffer conditions (e.g., pH, ionic strength), the use of organic co-solvents to dissolve the linker-payload, and physical stresses like vigorous mixing or elevated temperatures can denature the antibody and promote aggregation.
-
Storage and Handling: Improper storage conditions, such as freeze-thaw cycles, exposure to light, or inappropriate buffer formulations, can destabilize the ADC and induce aggregation over time.
Q3: What is the this compound linker-payload?
A3: This is a pre-formed drug-linker conjugate used for creating ADCs.
-
Dbco (Dibenzocyclooctyne): This is a "click chemistry" handle that reacts specifically with an azide group engineered into the antibody via a strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for site-specific conjugation.
-
PEG4: A short polyethylene glycol spacer that enhances the solubility and flexibility of the linker.
-
VA (Valine-Alanine): A dipeptide that is cleavable by lysosomal proteases, like Cathepsin B, inside the target cancer cell. This ensures the payload is released after the ADC is internalized.
-
PBD (Pyrrolobenzodiazepine Dimer): A highly potent DNA-crosslinking cytotoxic agent that ultimately kills the cancer cell.
Troubleshooting Guide
Problem: My SEC analysis shows a significant increase in high molecular weight species (HMWS) or visible precipitates after the conjugation reaction.
This is a common issue indicating ADC aggregation. The following sections provide a systematic approach to troubleshoot and mitigate this problem.
Optimizing the Conjugation Reaction
The conditions of the conjugation reaction itself are critical. The goal is to facilitate the specific click chemistry reaction while maintaining the structural integrity of the antibody.
Q: How does the Drug-to-Antibody Ratio (DAR) affect aggregation, and how can I control it?
A: A higher DAR increases the ADC's hydrophobicity and is strongly correlated with a higher propensity for aggregation. While a higher DAR can increase potency, studies have shown that very high DAR ADCs (e.g., >8) can suffer from rapid clearance and reduced efficacy, making an optimal DAR crucial. Preclinical findings often suggest a DAR of 2 to 6 provides a good therapeutic index.
-
Troubleshooting Strategy:
-
Stoichiometry: Carefully control the molar ratio of the this compound linker-payload to the azide-modified antibody. Start with a lower ratio (e.g., 2:1 or 4:1) and incrementally increase it.
-
Reaction Time: Monitor the reaction progress over time using Hydrophobic Interaction Chromatography (HIC) to determine the optimal time to quench the reaction and achieve the target DAR without excessive aggregation.
-
Q: What role does the buffer system play during conjugation?
A: The buffer's pH, ionic strength, and composition are crucial for maintaining the antibody's native conformation. Conditions selected to optimize the conjugation chemistry may not be ideal for antibody stability.
-
Troubleshooting Strategy:
-
pH: Maintain a pH that ensures antibody stability (typically between 6.0 and 7.5) and is compatible with the SPAAC reaction. Avoid the antibody's isoelectric point (pI), where it is least soluble.
-
Co-solvents: PBD payloads are often poorly soluble in aqueous buffers and require an organic co-solvent (e.g., DMSO). Minimize the final concentration of the co-solvent, as it can be destabilizing to the antibody. Add the linker-payload solution slowly and with gentle mixing to avoid localized high concentrations.
-
Immobilization: As an advanced strategy, consider immobilizing the antibody on a solid support during conjugation. This physically separates the antibody molecules, preventing them from aggregating even under unfavorable buffer conditions.
-
Purification and Formulation Strategies
After conjugation, purification must be performed promptly to remove unreacted linker-payload and co-solvents. The final formulation is then critical for long-term stability.
Q: How can I remove aggregates after they have formed?
A: Size Exclusion Chromatography (SEC) is the primary method for removing high molecular weight aggregates.
-
Troubleshooting Strategy:
-
Use a preparative SEC column to separate the monomeric ADC from aggregates and any remaining free drug-linker.
-
Optimize the mobile phase composition. The addition of organic modifiers or salts can sometimes improve peak shape and resolution for hydrophobic ADCs.
-
Q: What formulation components can help prevent aggregation during storage?
A: The formulation should be designed to protect the ADC from physical and chemical stresses.
-
Troubleshooting Strategy:
-
Excipients: Include stabilizers in the formulation buffer. Surfactants like polysorbates (e.g., Polysorbate 20 or 80) are widely used to prevent aggregation caused by interactions at interfaces. Sugars (e.g., sucrose, trehalose) can act as cryoprotectants and stabilizers.
-
Buffer System: Choose a buffer system that maintains an optimal pH for stability (e.g., histidine or phosphate buffers).
-
Storage: Store the ADC at recommended temperatures (typically 2-8°C) and avoid repeated freeze-thaw cycles, which can accelerate aggregation. For long-term storage, lyophilization in a stabilizing buffer may be an option.
-
Quantitative Data Summary
Table 1: Influence of Drug-to-Antibody Ratio (DAR) on ADC Properties
| Average DAR | General Effect on Aggregation | Effect on In Vivo Clearance | Recommended Range |
|---|---|---|---|
| Low (~2) | Lower propensity to aggregate | Normal | May be warranted depending on target biology |
| Moderate (3-4) | Moderate propensity to aggregate | Normal | Standard for many approved ADCs |
| High (6-8) | Higher propensity to aggregate | Normal to slightly increased | Upper limit for acceptable therapeutic index |
| Very High (>8) | Very high propensity to aggregate | Rapid clearance, accumulation in liver | Generally avoided due to poor PK and efficacy |
Table 2: Comparison of Analytical Methods for Aggregate & DAR Analysis
| Analytical Method | Primary Application | Information Provided | Key Advantage |
|---|---|---|---|
| Size Exclusion Chromatography (SEC) | Aggregate Quantification | Percentage of monomer, dimer, and higher-order aggregates. | Industry standard for quantifying size variants. |
| SEC-MALS | Aggregate Characterization | Absolute molecular weight of species, confirming aggregate identity. | Provides definitive molecular weight data. |
| Hydrophobic Interaction Chromatography (HIC) | DAR Analysis | Distribution of different drug-loaded species (DAR 0, 2, 4, etc.). | Separates based on hydrophobicity, resolving different DAR species. |
| Dynamic Light Scattering (DLS) | Aggregate Detection | Presence of large aggregates and overall size distribution. | Sensitive to the formation of large aggregates. |
| Capillary Electrophoresis (CE-SDS) | Purity and Fragmentation | Purity of the ADC under denaturing or non-denaturing conditions. | High-resolution separation of charge and size variants. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification
This protocol outlines a standard method for quantifying high molecular weight species (HMWS) in an ADC sample.
-
System: An HPLC or UPLC system, preferably bio-inert, equipped with a UV detector (280 nm).
-
Column: A SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, TSKgel G3000SWxl).
-
Mobile Phase: A physiological pH buffer, typically phosphate-buffered saline (PBS) at pH 7.0-7.4. For hydrophobic ADCs, the mobile phase may be optimized with organic modifiers or salts to reduce non-specific interactions.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection Volume: 10-20 µL.
-
Analysis:
-
Run the sample under isocratic conditions.
-
Identify peaks based on retention time: HMWS (aggregates) elute first, followed by the main monomer peak, and then any low molecular weight fragments.
-
Integrate the peak areas to calculate the percentage of aggregates relative to the total area of all peaks.
-
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
This protocol is used to determine the distribution of drug-loaded species.
-
System: An HPLC or UPLC system, preferably bio-inert due to the high salt concentrations used.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, potentially with a small percentage of an organic solvent like isopropanol).
-
Gradient: A linear gradient from high salt (100% A) to low salt (100% B) over 20-30 minutes.
-
Flow Rate: Typically 0.5 - 0.8 mL/min.
-
Sample Preparation: Dilute the ADC sample to 1-2 mg/mL in Mobile Phase A.
-
Analysis:
-
Inject the sample and run the gradient.
-
Species will elute in order of increasing hydrophobicity. The unconjugated antibody (DAR 0) will elute first, followed by DAR 2, DAR 4, and so on.
-
Calculate the average DAR by taking the weighted average of the different species, based on their relative peak areas.
-
Visualizations
References
Technical Support Center: Optimizing SPAAC Reactions with DBCO-PEG4-VA-PBD
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions using DBCO-PEG4-VA-PBD. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data to ensure successful conjugation outcomes.
Troubleshooting Guide
Low conjugation efficiency, incomplete reactions, and product aggregation are common challenges encountered during the preparation of antibody-drug conjugates (ADCs). This guide provides a systematic approach to identifying and resolving these issues.
| Observation | Potential Cause | Recommended Solution |
| Low or No Conjugation | Inefficient Reaction Kinetics | - Optimize Buffer and pH: Studies have shown that buffers like HEPES can lead to higher reaction rates compared to PBS. A slightly alkaline pH (7.5-8.5) generally increases the rate of SPAAC reactions. - Increase Temperature: While the reaction can proceed at 4°C, incubating at room temperature (25°C) or 37°C can significantly enhance the reaction rate. - Extend Reaction Time: Monitor the reaction over 12-24 hours, as some SPAAC reactions, especially with large biomolecules, may require longer incubation times for completion. |
| Degradation of Reactants | - Proper Storage: Store this compound at -20°C or -80°C, protected from light and moisture, to prevent degradation. - Fresh Solutions: Prepare fresh solutions of the DBCO-reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Hydrolysis of the DBCO group can occur in aqueous solutions over time. | |
| Steric Hindrance | - The PEG4 linker in this compound is designed to reduce steric hindrance. However, if the azide on the antibody is in a sterically hindered location, conjugation efficiency may be reduced. While not a direct solution for the current reagent, for future experiments, consider engineering the azide position or using a longer PEG linker if this is a persistent issue. | |
| Product Aggregation | Hydrophobicity of the PBD Payload | - Co-solvent: Introduce a minimal amount of an organic co-solvent (e.g., DMSO, DMA) to the conjugation reaction to improve the solubility of the hydrophobic PBD payload. The final concentration of the organic solvent should ideally be kept below 10-15% to avoid antibody denaturation. - Optimize Antibody Concentration: Higher antibody concentrations can sometimes lead to increased aggregation. Experiment with a range of antibody concentrations to find the optimal balance between reaction efficiency and solubility. - Excipients: Consider the addition of stabilizing excipients to the final formulation to suppress aggregation. |
| Unfavorable Buffer Conditions | - pH and Ionic Strength: Aggregation can be more pronounced at the isoelectric point (pI) of the antibody. Screen a range of buffer pH values and salt concentrations to identify conditions that minimize aggregation. | |
| Inconsistent Drug-to-Antibody Ratio (DAR) | Variability in Starting Materials | - Characterize Azide-Modified Antibody: Ensure consistent and accurate quantification of the degree of azide labeling on your antibody for each batch. - Reagent Quality: Use high-quality, fresh reagents to avoid variability in conjugation efficiency. |
| Inconsistent Reaction Conditions | - Precise Control: Maintain strict control over reaction parameters such as temperature, pH, and reaction time across all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for SPAAC reactions with this compound?
A1: While PBS is commonly used, studies have shown that HEPES buffer at pH 7 can result in higher SPAAC reaction rates.[1] It is recommended to screen a few different buffer systems (e.g., PBS, HEPES, Borate) at a pH range of 7.0-8.5 to determine the optimal condition for your specific antibody.
Q2: What is the recommended molar excess of this compound to use?
A2: A molar excess of 1.5 to 10 equivalents of the DBCO-reagent over the azide-modified antibody is a typical starting point.[2] For antibody-small molecule conjugations, a 7.5-fold excess is often recommended.[2] Optimization may be required to achieve the desired Drug-to-Antibody Ratio (DAR) while minimizing the amount of unreacted payload.
Q3: How can I monitor the progress of the SPAAC reaction?
A3: The progress of the reaction can be monitored by observing the decrease in the UV absorbance of the DBCO group at approximately 309 nm.[2][3] Analytical techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS can be used to analyze the reaction mixture at different time points to determine the distribution of different DAR species.
Q4: How do I remove unreacted this compound after the conjugation reaction?
A4: Unreacted this compound and other small molecules can be removed using size-exclusion chromatography (e.g., desalting columns) or dialysis. For larger scale preparations, tangential flow filtration (TFF) is a common method.
Q5: What is the mechanism of action of the PBD payload?
A5: Pyrrolobenzodiazepine (PBD) dimers are DNA-crosslinking agents. They bind to the minor groove of DNA and form a covalent bond with guanine bases on opposite strands, creating an interstrand crosslink. This DNA damage blocks cell division and ultimately leads to apoptosis (programmed cell death).
Data Presentation
The rate of the SPAAC reaction is a critical parameter for optimizing conjugation conditions. The following table summarizes second-order rate constants for the reaction of a DBCO-conjugated antibody and a DBCO-PEG5-conjugated antibody with different azides in PBS and HEPES buffers. This data, from a study on similar molecules, provides a valuable reference for estimating reaction times and the impact of buffer choice and PEGylation on reaction kinetics.
| DBCO-Antibody Conjugate | Azide | Buffer (pH 7) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| DBCO-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | PBS | 0.17 ± 0.01 |
| DBCO-Trastuzumab | 3-azido-L-alanine | PBS | 0.15 ± 0.00 |
| DBCO-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 0.24 ± 0.01 |
| DBCO-Trastuzumab | 3-azido-L-alanine | HEPES | 0.18 ± 0.01 |
| DBCO-PEG5-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | PBS | 0.23 ± 0.00 |
| DBCO-PEG5-Trastuzumab | 3-azido-L-alanine | PBS | 0.18 ± 0.01 |
| DBCO-PEG5-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 0.37 ± 0.00 |
| DBCO-PEG5-Trastuzumab | 3-azido-L-alanine | HEPES | 0.22 ± 0.02 |
Data adapted from "The effects of buffer, pH, and temperature upon SPAAC reaction rates". The presence of a PEG linker enhanced reaction rates by an average of 31 ± 16%.
Experimental Protocols
Protocol 1: One-Step SPAAC Conjugation of an Azide-Modified Antibody with this compound
This protocol describes a direct, one-step method for conjugating an azide-modified antibody with this compound.
Materials:
-
Azide-modified antibody in an appropriate buffer (e.g., HEPES, pH 7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
Purification system (e.g., size-exclusion chromatography columns)
Procedure:
-
Antibody Preparation: Prepare the azide-modified antibody at a concentration of 1-10 mg/mL in the reaction buffer.
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add the desired molar excess (e.g., 5-10 fold) of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle agitation. Reaction progress can be monitored as described in the FAQs.
-
Purification: Remove unreacted this compound and any byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS).
-
Characterization: Characterize the resulting ADC for Drug-to-Antibody Ratio (DAR), aggregation, and purity using appropriate analytical methods such as UV-Vis spectroscopy, HIC, SEC, and/or LC-MS.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This protocol provides a simple method for estimating the average DAR of the purified ADC.
Materials:
-
Purified ADC solution
-
Unconjugated antibody solution (at the same concentration as the ADC)
-
This compound solution (of known concentration)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Molar Extinction Coefficients: Determine the molar extinction coefficients (ε) of the antibody at 280 nm (ε_Ab,280_) and the this compound at 280 nm (ε_PBD,280_) and its absorbance maximum (around 309 nm for DBCO, ε_PBD,max_). The extinction coefficient for DBCO is approximately 12,000 M⁻¹cm⁻¹.
-
Spectrophotometric Measurement: Measure the absorbance of the purified ADC solution at 280 nm (A_ADC,280_) and the absorbance maximum of the PBD payload (A_ADC,max_).
-
Calculate Concentrations:
-
The concentration of the PBD payload ([PBD]) can be calculated using the Beer-Lambert law: [PBD] = A_ADC,max / ε_PBD,max
-
The absorbance of the antibody at 280 nm is corrected for the contribution of the PBD payload: A_Ab,280 = A_ADC,280 - ([PBD] * ε_PBD,280)
-
The concentration of the antibody ([Ab]) can then be calculated: [Ab] = A_Ab,280 / ε_Ab,280
-
-
Calculate DAR: The average DAR is the ratio of the molar concentration of the PBD payload to the molar concentration of the antibody: DAR = [PBD] / [Ab]
Visualizations
Experimental Workflow for SPAAC Conjugation
References
Technical Support Center: Mitigating Off-Target Toxicity of PBD-Containing ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrrolobenzodiazepine (PBD)-containing antibody-drug conjugates (ADCs). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target toxicities observed with PBD-containing ADCs?
A1: PBD-containing ADCs are known for their high potency, but this can also lead to significant off-target toxicities. Commonly observed adverse events in preclinical and clinical studies include myelosuppression (neutropenia, thrombocytopenia), pro-inflammatory responses, vascular leak syndrome, skin toxicities (rashes), effusions (e.g., pleural, pericardial), elevated liver enzymes, and gastrointestinal issues.[1][2][3] These toxicities are often related to the premature release of the highly potent PBD payload into systemic circulation.[3]
Q2: How does the hydrophobicity of the PBD payload contribute to off-target toxicity and other issues?
A2: PBD payloads are typically very hydrophobic. This high hydrophobicity can lead to a number of challenges. Firstly, it increases the propensity of the ADC to aggregate, which can trigger an immunogenic response and impact the ADC's efficacy and safety.[4] Secondly, increased hydrophobicity can lead to faster clearance of the ADC from circulation and may contribute to off-target uptake by healthy tissues, thereby increasing toxicity.
Q3: What is the "bystander effect" in the context of PBD-ADCs, and how can it be modulated?
A3: The bystander effect refers to the ability of the PBD payload, once released from the ADC within a target cancer cell, to diffuse across the cell membrane and kill neighboring antigen-negative cancer cells. This is a desirable effect in treating heterogeneous tumors. The extent of the bystander effect is influenced by the physicochemical properties of the payload, such as its size and lipophilicity, which affect its ability to permeate cell membranes. While a potent bystander effect can enhance anti-tumor activity, it can also contribute to off-target toxicity if the payload escapes the tumor microenvironment and affects healthy cells. Modulating linker stability and payload release kinetics can help to control the bystander effect.
Q4: How can the drug-to-antibody ratio (DAR) impact the toxicity of PBD-ADCs?
A4: The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC that significantly influences its efficacy and toxicity. A higher DAR means more payload molecules per antibody, which can enhance potency. However, a high DAR, especially with hydrophobic payloads like PBDs, can increase the ADC's hydrophobicity, leading to a higher risk of aggregation, faster clearance, and increased off-target toxicity. Conversely, a very low DAR may result in suboptimal efficacy. Therefore, optimizing the DAR is a key strategy to widen the therapeutic window. Site-specific conjugation technologies are crucial for producing homogeneous ADCs with a defined DAR.
Troubleshooting Guides
Issue 1: High level of ADC aggregation observed during or after conjugation.
-
Possible Cause: High hydrophobicity of the PBD payload.
-
Troubleshooting/Solution:
-
Optimize Conjugation Process: Physically segregate antibodies during conjugation to prevent aggregation. One method is the "lock-release" technology where antibodies are immobilized on a solid support during conjugation.
-
Formulation Optimization: Develop an optimal formulation with stabilizing excipients to suppress aggregation after conjugation.
-
Payload Modification: Incorporate hydrophilic moieties into the PBD payload to reduce its overall hydrophobicity.
-
Linker Modification: Utilize hydrophilic linkers or spacers to decrease the hydrophobicity of the final ADC construct.
-
-
Experimental Protocol:
-
Detection and Quantification of Aggregation:
-
Size Exclusion Chromatography (SEC): This is the most common method to resolve and quantify monomers, dimers, and higher-order aggregates. Advanced methods like SEC with multi-angle light scattering (SEC-MALS) can provide more detailed information on molecular weight and size distribution.
-
Analytical Ultracentrifugation (AUC): A highly sensitive technique for detecting and quantifying aggregates based on their sedimentation profiles.
-
Dynamic Light Scattering (DLS): Can be used to assess the size distribution and aggregation propensity of ADCs.
-
-
Issue 2: Premature release of the PBD payload in plasma/serum.
-
Possible Cause: Unstable linker, particularly thiol-maleimide linkages susceptible to retro-Michael reaction.
-
Troubleshooting/Solution:
-
Use More Stable Linkers: Employ linkers designed for enhanced stability, such as those incorporating N-phenyl maleimide, which promotes hydrolysis of the thiosuccinimide ring to a stable form.
-
Optimize Conjugation Site: Site-specific conjugation to engineered cysteines in less solvent-exposed regions of the antibody can reduce susceptibility to deconjugation.
-
Non-cleavable Linkers: Consider using non-cleavable linkers, although this may impact the bystander effect.
-
-
Experimental Protocol:
-
Assessing Linker Stability in Serum:
-
Incubate the PBD-ADC in reconstituted mouse or rat serum at 37°C for a defined period (e.g., 7 days).
-
At various time points, capture the human ADC from the serum using protein A magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Analyze the captured ADC by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of remaining intact PBD payload. A decrease in the average DAR over time indicates payload loss.
-
-
Issue 3: In vitro cytotoxicity assay shows inconsistent results or low potency.
-
Possible Cause:
-
Cell line resistance to PBDs (e.g., downregulation of SLFN11).
-
Inefficient ADC internalization.
-
Suboptimal assay conditions.
-
-
Troubleshooting/Solution:
-
Cell Line Characterization: Screen multiple cell lines and verify the expression of the target antigen. If resistance is suspected, investigate mechanisms such as SLFN11 expression.
-
Optimize Assay Duration: The incubation time should be appropriate for the payload's mechanism of action. DNA-damaging agents like PBDs may require longer incubation times (e.g., 72-144 hours) compared to microtubule inhibitors.
-
Control Experiments: Include appropriate controls such as an unconjugated antibody, the free PBD payload, and a non-targeting ADC to assess target-specific killing.
-
Verify ADC Integrity: Ensure the ADC has not aggregated or lost its payload prior to the assay.
-
-
Experimental Protocol:
-
In Vitro Cytotoxicity Assay (MTT/XTT):
-
Cell Seeding: Plate target cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the PBD-ADC and control articles. Add the treatments to the cells.
-
Incubation: Incubate the plate at 37°C for 72-144 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT solution and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure absorbance.
-
XTT Assay: Add XTT reagent and an electron coupling reagent. Incubate for 2-4 hours and measure absorbance.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.
-
-
Issue 4: Unexpected or severe toxicity in in vivo studies.
-
Possible Cause:
-
On-target, off-tumor toxicity (target expression on healthy tissues).
-
Off-target toxicity due to premature payload release.
-
ADC aggregation leading to an immunogenic response.
-
-
Troubleshooting/Solution:
-
Fractionated Dosing: Administering the total dose in smaller, more frequent fractions can improve tolerability without compromising efficacy.
-
Payload Potency Reduction: Consider using a PBD dimer with lower potency or a PBD mono-imine, which has been shown to have a different toxicity profile.
-
Pro-drug Approach: Utilize a "pro-PBD" payload that is activated specifically in the tumor microenvironment to reduce systemic toxicity.
-
Thorough Target Expression Profiling: Ensure comprehensive analysis of target antigen expression in a wide range of normal tissues to anticipate on-target, off-tumor toxicities.
-
-
Experimental Protocol:
-
In Vivo Toxicology Study:
-
Animal Model: Use relevant species (e.g., rats, cynomolgus monkeys) for toxicology assessment.
-
Dose Escalation: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).
-
Monitoring: Closely monitor animals for clinical signs of toxicity, body weight changes, and changes in hematological and clinical chemistry parameters.
-
Histopathology: At the end of the study, perform a comprehensive histopathological examination of all major organs.
-
Pharmacokinetics: Correlate toxicity findings with pharmacokinetic data (e.g., ADC exposure, free payload levels).
-
-
Quantitative Data Summary
Table 1: Impact of Linker Stability on PBD-ADC Efficacy in a Mouse Xenograft Model
| ADC Construct | Linker Type | Dose (mg/kg) | Tumor Growth Inhibition | Reference |
| A07-108-T289C SG3376 | N-alkyl maleimide (non-cleavable) | 1 | No significant TGI | |
| A07-108-T289C SG3683 | N-phenyl maleimide (non-cleavable) | 1 | Tumor stasis |
Table 2: Comparison of PBD Bis-imine vs. Mono-imine ADC in a Rat Toxicology Study
| ADC Payload Type | Maximum Tolerated Dose (MTD) | Key Toxicities | Reference |
| PBD Bis-imine | ~1.2 mg/kg | Myelosuppression, Renal toxicity | |
| PBD Mono-imine | ~3.6 mg/kg | Myelosuppression |
Table 3: In Vitro Cytotoxicity of PBD-ADCs with Different Linkers
| ADC Construct | Linker Type | EC50 (pM) in MDA-MB-361 cells | Reference |
| A07-108-T289C SG3249 | N-alkyl maleimide (cleavable) | ~5 | |
| A07-108-T289C SG3544 | N-phenyl maleimide (cleavable) | ~4 | |
| A07-108-T289C SG3376 | N-alkyl maleimide (non-cleavable) | ~6 | |
| A07-108-T289C SG3683 | N-phenyl maleimide (non-cleavable) | ~5 |
Visualizations
Caption: Strategies to mitigate off-target toxicity and improve the therapeutic index of PBD-ADCs.
Caption: A typical experimental workflow for the development and preclinical evaluation of PBD-ADCs.
References
dealing with poor solubility of Dbco-peg4-VA-pbd during conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with the poor solubility of DBCO-PEG4-VA-PBD during the preparation of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an antibody-drug conjugate (ADC) linker-payload complex. It comprises a Dibenzocyclooctyne (DBCO) group for antibody conjugation via copper-free click chemistry, a polyethylene glycol (PEG4) spacer to enhance solubility, a cathepsin-cleavable valine-alanine (VA) linker, and a potent pyrrolobenzodiazepine (PBD) dimer cytotoxic payload. PBD dimers are known for their high hydrophobicity, which can lead to poor aqueous solubility of the entire drug-linker molecule.[1][2][3] This poor solubility presents a significant challenge during the aqueous-based conjugation reaction with an antibody, often leading to aggregation and precipitation.[1][4]
Q2: What are the initial signs of solubility problems during conjugation?
A2: The most common sign of poor solubility is the appearance of turbidity or cloudiness in the reaction mixture upon addition of the this compound stock solution. In more severe cases, visible precipitates may form immediately or over the course of the reaction. This indicates that the drug-linker is not remaining in solution at the desired concentration.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It has been shown to solubilize this compound at high concentrations (e.g., up to 120 mg/mL). It is crucial to use anhydrous (dry) and fresh DMSO, as hygroscopic DMSO (DMSO that has absorbed water) can significantly decrease the solubility of the product.
Q4: How much organic co-solvent is acceptable in the final conjugation reaction mixture?
A4: While DMSO is necessary to solubilize the drug-linker, its concentration in the final reaction mixture must be carefully controlled to avoid denaturing and aggregating the antibody. A final DMSO concentration of 5-10% (v/v) is generally recommended as a starting point. Some antibodies may tolerate up to 20%, but this should be determined empirically for your specific antibody.
Q5: How can I remove aggregates from my final ADC preparation?
A5: Size Exclusion Chromatography (SEC) is the most effective method for removing high molecular weight aggregates from the final ADC product. SEC separates molecules based on their size, allowing for the isolation of the monomeric ADC from aggregated species.
Q6: What is the role of the PEG4 spacer in the this compound molecule?
A6: The hydrophilic tetra-polyethylene glycol (PEG4) spacer is incorporated into the linker design to help counteract the hydrophobicity of the PBD payload. This improves the aqueous solubility of the drug-linker and the resulting ADC, which can help reduce aggregation and improve its pharmacokinetic properties.
Troubleshooting Guide
This guide addresses the common problem of this compound precipitation or ADC aggregation during the conjugation reaction.
| Symptom | Possible Cause | Recommended Solution |
| Reaction mixture becomes cloudy or forms a precipitate immediately upon adding the this compound stock solution. | The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain the solubility of the hydrophobic drug-linker. | 1. Increase the final percentage of the organic co-solvent in small increments (e.g., from 5% to 7.5% or 10%). Be mindful of the antibody's tolerance to the solvent. 2. Before adding to the antibody solution, try pre-diluting the this compound stock solution in the conjugation buffer containing the final target percentage of the co-solvent to ensure it remains soluble. |
| The this compound stock solution was not prepared correctly. | 1. Ensure the stock solution is prepared in fresh, anhydrous DMSO. 2. Briefly sonicate the stock solution to ensure complete dissolution. 3. Prepare a fresh stock solution if the existing one has been stored for an extended period or has undergone multiple freeze-thaw cycles. | |
| The reaction proceeds initially but becomes cloudy over time, or a significant amount of aggregate is detected by SEC post-purification. | The conjugation of the hydrophobic PBD payload to the antibody increases the overall hydrophobicity of the resulting ADC, leading to aggregation. | 1. Lower the molar excess of this compound used in the reaction to target a lower drug-to-antibody ratio (DAR). Higher DARs increase hydrophobicity and the propensity for aggregation. 2. Perform the conjugation reaction at a lower temperature (e.g., 4°C overnight instead of room temperature) to slow down the aggregation process. 3. Ensure the conjugation buffer has an optimal pH for antibody stability (typically pH 7.2-7.4 for SPAAC). |
| The antibody concentration is too high, promoting intermolecular interactions and aggregation. | 1. Reduce the antibody concentration in the reaction mixture. While higher concentrations can speed up the reaction, they can also increase the risk of aggregation. 2. Consider adding stabilizing excipients, such as polysorbate 80 (e.g., 0.01-0.1%), to the conjugation buffer to help prevent aggregation. | |
| Low recovery of the ADC after purification. | The ADC has precipitated out of solution during the reaction or purification steps. | 1. After conjugation, centrifuge the reaction mixture to pellet any precipitate before proceeding with purification. Analyze a small amount of the precipitate to confirm if it is the aggregated ADC. 2. For purification, use buffers that are known to maintain ADC stability. This may involve screening different buffer compositions and pH values. 3. If using Hydrophobic Interaction Chromatography (HIC) for purification, carefully optimize the salt concentrations in the binding and elution buffers to ensure the ADC remains soluble. |
Quantitative Data Summary
| Parameter | Recommended Value / Range | Notes |
| This compound Stock Solution Concentration | 1-10 mM in anhydrous DMSO | A 10 mM stock solution is a common starting point. Ensure complete dissolution, using sonication if necessary. |
| Final Co-solvent (DMSO) Concentration in Reaction | 5-10% (v/v) | This is a general recommendation. The optimal concentration depends on the specific antibody's tolerance and should be determined empirically. Some protocols may go up to 20%. |
| Antibody Concentration for Conjugation | 2-10 mg/mL | Higher concentrations can increase reaction rates but also the risk of aggregation. |
| Molar Excess of this compound to Antibody | 3-10 fold | The molar excess will influence the final Drug-to-Antibody Ratio (DAR). A higher excess may lead to higher DAR but also increased aggregation. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS) | pH 7.2 - 7.4 is optimal for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction and for maintaining antibody stability. |
| Reaction Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures (4°C) with longer incubation times (overnight) can help minimize aggregation. |
| Reaction Time | 4-24 hours | Monitor the reaction progress to determine the optimal time. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add fresh, anhydrous DMSO to the vial to achieve a target concentration of 10 mM.
-
Gently vortex the vial to mix. If complete dissolution is not observed, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into single-use volumes and store at -80°C under nitrogen to prevent moisture absorption and degradation from freeze-thaw cycles.
Protocol 2: Conjugation of this compound to an Azide-Modified Antibody
This protocol assumes the starting material is a monoclonal antibody that has been functionalized with azide groups.
-
Antibody Preparation:
-
Buffer exchange the azide-modified antibody into a reaction buffer (e.g., PBS, pH 7.4).
-
Adjust the antibody concentration to 5 mg/mL in the reaction buffer.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the required volume of the azide-modified antibody solution.
-
Thaw a single-use aliquot of the 10 mM this compound stock solution in DMSO.
-
Slowly add the this compound stock solution to the antibody solution while gently stirring. Add the stock solution dropwise to avoid localized high concentrations that could cause precipitation. The amount added should correspond to a 5-fold molar excess relative to the antibody. Ensure the final DMSO concentration does not exceed 10% (v/v).
-
Example Calculation: For a 1 mL reaction with 5 mg/mL antibody (~33.3 µM), to achieve a 5-fold molar excess, you would need 16.7 µL of a 10 mM stock solution. This would result in a final DMSO concentration of ~1.7%, which is well within the recommended range.
-
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle agitation.
-
-
Purification:
-
After the incubation period, centrifuge the reaction mixture at 14,000 x g for 10 minutes to pellet any aggregates.
-
Purify the supernatant using a desalting column or size-exclusion chromatography (SEC) to remove unreacted this compound and any remaining DMSO. The column should be equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a standard method (e.g., BCA assay or A280 measurement).
-
Analyze the ADC by Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) distribution.
-
Analyze the ADC by SEC to assess the level of aggregation.
-
Visualizations
Caption: Experimental workflow for ADC conjugation.
Caption: Troubleshooting decision tree for aggregation issues.
Caption: ADC mechanism of action signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of Dual-Labeled and Site-Specific Antibody and Fab Conjugates by Solid-Phase - Creative Biolabs [creative-biolabs.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
Technical Support Center: Valine-Alanine (VA) Linker Technologies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with valine-alanine (VA) linkers in antibody-drug conjugates (ADCs).
Troubleshooting Guide
Issue: Premature Cleavage of the VA Linker in Preclinical Mouse Models
Q1: We are observing significant premature payload release from our VA-linker-containing ADC in our mouse xenograft studies. What is the likely cause?
A1: The most probable cause of premature payload release from VA-linker-containing ADCs in mouse models is cleavage by the murine-specific carboxylesterase 1c (Ces1c).[1][2] While VA linkers are designed to be cleaved by cathepsins within the lysosome of target tumor cells, they can be susceptible to this extracellular carboxylesterase present in mouse plasma.[1][2] This can lead to off-target toxicity and a reduction in the therapeutic efficacy of the ADC in preclinical rodent models.
Q2: How can we confirm that Ces1c is responsible for the observed instability of our VA-linker ADC in mice?
A2: To confirm the role of Ces1c in the premature cleavage of your VA-linker ADC, you can perform the following experiments:
-
In Vitro Plasma Stability Assay: Incubate your ADC in both normal mouse plasma and plasma from Ces1c knockout mice. If the linker is significantly more stable in the Ces1c knockout plasma, it confirms the involvement of this enzyme.
-
Enzyme Inhibition Assay: Conduct an in vitro stability assay in mouse plasma in the presence and absence of a general serine hydrolase inhibitor. Since Ces1c is a serine hydrolase, its activity should be blocked, leading to increased linker stability.
Q3: What strategies can we employ to prevent premature cleavage of the VA linker in our mouse studies?
A3: Several strategies can be implemented to enhance the stability of the VA linker in mouse plasma:
-
Linker Modification: Introducing a hydrophilic amino acid, such as glutamic acid (E), at the P3 position to create an "EVA" tripeptide linker can significantly increase stability in mouse plasma.[1] This modification has been shown to dramatically improve the ADC half-life in mouse models.
-
Alternative Preclinical Models: If linker modification is not feasible, consider using alternative preclinical models, such as those employing Ces1c-knockout mice or switching to a different rodent species (e.g., rat) where Ces1c expression or activity may differ.
Issue: Potential for Off-Target Toxicity in Human Systems
Q4: Is there a risk of premature VA linker cleavage in human plasma, and what are the potential consequences?
A4: While generally stable in human plasma, the VA linker can be susceptible to cleavage by human neutrophil elastase (NE). This enzyme is primarily released by neutrophils and its activity could potentially lead to premature payload release in the bloodstream. This off-target cleavage can be a contributing factor to toxicities such as neutropenia, which has been observed with some ADCs.
Q5: How can we assess the susceptibility of our VA linker to human neutrophil elastase?
A5: You can evaluate the stability of your VA-linker ADC in the presence of purified human neutrophil elastase in an in vitro assay. By monitoring the release of the payload over time, you can determine the linker's susceptibility to NE-mediated cleavage.
Q6: What approaches can be taken to mitigate potential cleavage by human neutrophil elastase?
A6: Similar to the strategies for improving stability in mouse plasma, linker modification can be effective. The addition of a glutamic acid residue to create an "EVA" linker, while significantly improving stability against mouse Ces1c, may still show some susceptibility to neutrophil elastase. Further optimization of the tripeptide sequence, for instance by creating a glutamic acid-glycine-citrulline (EGCit) linker, has been shown to resist degradation by human neutrophil proteases.
Frequently Asked Questions (FAQs)
Q7: What is the primary mechanism of action for the VA linker in an ADC?
A7: The VA linker is a dipeptide designed to be cleaved by the lysosomal protease, cathepsin B. Cathepsin B is highly expressed in the lysosomes of many tumor cells. Following the binding of the ADC to its target antigen on a cancer cell and subsequent internalization, the ADC is trafficked to the lysosome. Inside the lysosome, cathepsin B recognizes and cleaves the amide bond between the alanine residue and a self-immolative spacer, such as p-aminobenzyl carbamate (PABC). This cleavage initiates a cascade that leads to the release of the active cytotoxic payload inside the tumor cell.
Q8: How does the stability of the VA linker compare to the more commonly used valine-citrulline (VC) linker?
A8: Both VA and VC linkers are cleaved by cathepsin B. However, the VA linker is generally considered to be less hydrophobic than the VC linker. This lower hydrophobicity can be advantageous in reducing the tendency for ADC aggregation, especially at higher drug-to-antibody ratios (DARs). Some studies suggest that the VA linker may exhibit greater stability in mouse plasma compared to the VC linker. However, both are susceptible to premature cleavage by mouse carboxylesterase 1c and human neutrophil elastase.
Q9: What are the key advantages of using a VA linker over a VC linker?
A9: The primary advantages of the VA linker include:
-
Reduced Hydrophobicity: This can lead to improved biophysical properties of the ADC, such as reduced aggregation.
-
Potentially Improved Mouse Plasma Stability: Some evidence suggests the VA linker is more stable in mouse plasma than the VC linker, which can be beneficial for preclinical studies.
Q10: Can the choice of conjugation site on the antibody affect the stability of the VA linker?
A10: Yes, the conjugation site can influence linker stability. More solvent-exposed linkers may be more susceptible to enzymatic cleavage in the plasma. Careful selection of the conjugation site can help to shield the linker and improve its in vivo stability.
Data Presentation
Table 1: Comparative Stability of Dipeptide Linkers in Plasma
| Linker Type | Plasma Source | Half-life (t½) | Key Findings | Reference |
| Val-Cit (VC) | Mouse | ~80 hours | Susceptible to premature cleavage by carboxylesterase 1c. | |
| Val-Ala (VA) | Mouse | Generally more stable than VC | Also susceptible to carboxylesterase 1c, but may have a longer half-life than VC in some contexts. | |
| Glu-Val-Cit (EVCit) | Mouse | ~12 days | Addition of glutamic acid dramatically improves stability in mouse plasma. | |
| Val-Cit (VC) | Human | High stability | Generally stable in human plasma. | |
| Val-Ala (VA) | Human | High stability | Generally stable in human plasma. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of a VA-linker-containing ADC in plasma from different species.
Materials:
-
VA-linker ADC
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system
Methodology:
-
Thaw plasma at 37°C.
-
Dilute the ADC to a final concentration of 1 mg/mL in the pre-warmed plasma.
-
Incubate the samples at 37°C.
-
At predetermined time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Immediately quench the reaction by diluting the aliquot in 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of the released payload and the remaining intact ADC using a validated LC-MS method.
-
Calculate the percentage of intact ADC remaining at each time point to determine the half-life of the linker in plasma.
Protocol 2: In Vitro Cathepsin B Cleavage Assay
Objective: To determine the rate of payload release from a VA-linker ADC upon cleavage by cathepsin B.
Materials:
-
VA-linker ADC
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT)
-
Incubator at 37°C
-
LC-MS or HPLC system
Methodology:
-
Prepare a reaction mixture containing the ADC (e.g., 10 µM) in the assay buffer.
-
Activate the Cathepsin B according to the manufacturer's instructions.
-
Initiate the cleavage reaction by adding activated Cathepsin B to the ADC solution (e.g., a final concentration of 20 nM).
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the reaction mixture.
-
Stop the reaction by adding a protease inhibitor or by adding an equal volume of cold acetonitrile.
-
Analyze the samples by LC-MS or HPLC to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage kinetics.
Mandatory Visualization
Caption: Mechanism of VA linker cleavage and premature degradation pathways.
Caption: Strategies to mitigate premature VA linker cleavage.
References
Technical Support Center: Addressing Batch-to-Batch Variability in ADC Production
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing batch-to-batch variability during the production of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in ADC production?
Batch-to-batch variability in ADC production is a significant challenge that stems from the inherent complexity of these biotherapeutics.[1] The primary sources of this variability can be categorized as follows:
-
Heterogeneity of the Conjugation Process: Traditional conjugation methods, such as those targeting lysine and cysteine residues, are often non-site-specific, leading to a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and different conjugation sites.[2] This randomness is a major contributor to variability between batches.[3]
-
Raw Material Inconsistency: Variations in the quality and characteristics of the starting materials, including the monoclonal antibody (mAb), the linker, and the cytotoxic payload, can significantly impact the final ADC product.[3] This includes differences in mAb purity, post-translational modifications, and the stability of the linker-payload.[4]
-
Process Parameter Fluctuations: Minor deviations in critical process parameters such as pH, temperature, reaction time, and reagent stoichiometry can lead to significant differences in conjugation efficiency and the final DAR.
-
Scale-Up Challenges: Processes that are consistent at the lab scale may not be directly transferable to larger manufacturing scales, leading to unexpected variability.
-
Analytical Method Variability: Inconsistencies in the analytical methods used for characterization and quality control can also contribute to perceived batch-to-batch differences.
Q2: What is the Drug-to-Antibody Ratio (DAR) and why is its consistency important?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody. Maintaining a consistent DAR across batches is crucial for several reasons:
-
Efficacy: A low DAR may result in reduced potency of the ADC, rendering it less effective.
-
Safety and Toxicity: A high DAR can lead to increased toxicity and altered pharmacokinetic profiles.
-
Therapeutic Window: A consistent DAR is essential for maintaining a predictable and optimal therapeutic window.
Q3: What are the main analytical techniques used to characterize ADCs and assess batch-to-batch consistency?
A variety of analytical techniques are employed to characterize ADCs and ensure consistency between batches. These methods assess key quality attributes such as DAR, drug distribution, aggregation, and charge heterogeneity. The primary techniques include:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method for determining the DAR and drug load distribution under native conditions.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to analyze the DAR and assess the distribution of the drug on the light and heavy chains of the antibody, typically after reduction of the ADC.
-
Size Exclusion Chromatography (SEC): SEC is used to quantify high molecular weight species, such as aggregates, in the ADC product.
-
Mass Spectrometry (MS): Techniques like liquid chromatography-mass spectrometry (LC-MS) provide detailed information on the molecular weight of the ADC species, confirming the DAR and identifying different conjugated forms.
-
Capillary Isoelectric Focusing (cIEF): cIEF is used to analyze the charge heterogeneity of the ADC, which can be influenced by the conjugation process.
Q4: How can site-specific conjugation technologies help in reducing batch-to-batch variability?
Site-specific conjugation technologies are a key strategy for reducing the heterogeneity inherent in traditional random conjugation methods. By directing the conjugation of the payload to specific, predetermined sites on the antibody, these methods produce a more homogeneous ADC product with a precisely controlled DAR. This leads to improved batch-to-batch consistency and a more predictable pharmacological profile. Common site-specific conjugation strategies include the use of engineered cysteines, unnatural amino acids, and enzymatic modifications.
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Question: Our ADC production is resulting in a consistently lower DAR than targeted, despite using the calculated stoichiometric amounts of linker-payload. What are the potential causes and how can we troubleshoot this?
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | 1. Optimize Reaction Parameters: Systematically vary the pH, temperature, and incubation time of the conjugation reaction to identify the optimal conditions for your specific antibody and linker-payload. 2. Buffer Composition: Ensure the conjugation buffer is free of interfering substances. For example, Tris or other amine-containing buffers can compete with lysine conjugation. Perform buffer exchange into a suitable conjugation buffer if necessary. |
| Inactive or Degraded Linker-Payload | 1. Verify Linker-Payload Activity: Use a fresh batch of the linker-payload or confirm the activity of the current stock. Ensure proper storage conditions to prevent degradation. 2. Solubility Issues: If the linker-payload is hydrophobic, it may have poor solubility in aqueous buffers, reducing its availability for reaction. Consider the addition of a co-solvent like DMSO, but be cautious of its potential to denature the antibody. |
| Antibody-Related Issues | 1. Antibody Purity: Ensure the antibody is highly pure (>95%). Impurities can interfere with the conjugation reaction. 2. Inaccurate Concentration: Verify the antibody concentration using a reliable method. An inaccurate concentration will affect the molar ratio calculations. 3. Reduced Accessibility of Conjugation Sites: The conformation of the antibody may be hindering access to the target residues (e.g., cysteines or lysines). |
| Incomplete Reduction (for Cysteine Conjugation) | 1. Reducing Agent: Ensure a sufficient concentration of the reducing agent (e.g., TCEP or DTT) is used for a sufficient amount of time to completely reduce the interchain disulfide bonds. 2. Removal of Excess Reducing Agent: After reduction, the excess reducing agent must be removed before adding the linker-payload to prevent it from reacting with the maleimide group of the linker. |
Troubleshooting Workflow for Low DAR
Caption: Troubleshooting workflow for low DAR.
Issue 2: High Levels of Aggregation
Question: We are observing significant aggregation in our ADC product after the conjugation and purification steps. What could be causing this and how can we mitigate it?
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Increased Hydrophobicity | 1. Lower the DAR: A high DAR, especially with a hydrophobic payload, increases the overall hydrophobicity of the ADC, promoting aggregation. Consider reducing the molar excess of the linker-payload during conjugation. 2. Optimize Formulation: Screen different formulation buffers with varying pH, ionic strength, and excipients (e.g., surfactants like polysorbate 20/80) to find conditions that minimize aggregation. |
| Harsh Process Conditions | 1. Temperature and pH Control: Avoid high temperatures and extreme pH during conjugation and purification, as these can denature the antibody and lead to aggregation. 2. Minimize Shear Stress: High shear forces during steps like mixing and ultrafiltration can contribute to aggregation. Optimize these processes to be as gentle as possible. |
| Solvent-Induced Aggregation | 1. Co-solvent Concentration: If using an organic co-solvent to dissolve a hydrophobic payload, use the minimum amount necessary, as high concentrations can cause the antibody to aggregate. |
| Freeze-Thaw Instability | 1. Controlled Freezing/Thawing: Uncontrolled freezing and thawing can induce aggregation. Implement controlled-rate freezing and thawing protocols. 2. Cryoprotectants: Include cryoprotectants in the formulation to protect the ADC during freezing. |
| Inefficient Purification | 1. Optimize Chromatography: Develop a robust purification process, potentially using multiple chromatography steps (e.g., SEC, HIC) to effectively remove aggregates. |
Logical Flow for Mitigating ADC Aggregation
Caption: Logical flow for mitigating ADC aggregation.
Issue 3: Inconsistent DAR Between Batches
Question: We are observing significant variability in the average DAR across different production batches, even when we follow the same protocol. How can we improve our batch-to-batch consistency?
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Variability in Starting Materials | 1. Thorough Characterization: Implement rigorous quality control and characterization for all incoming raw materials, including the antibody, linker, and payload, to ensure consistency. 2. Standardize Material Sources: Use materials from the same supplier and lot whenever possible to minimize variability. |
| Lack of Precise Process Control | 1. Implement In-Process Controls (IPCs): Instead of relying solely on fixed reaction times, use IPCs to monitor the progress of the reaction and determine the endpoint more accurately. 2. Automate Critical Steps: Where possible, automate liquid handling and reagent addition to minimize human error and improve precision. 3. Strict Parameter Monitoring: Tightly control and document all critical process parameters (pH, temperature, mixing speed, etc.) for each batch. |
| Inconsistent Purification | 1. Standardize Purification Protocol: Ensure the purification protocol is well-defined and consistently applied across all batches. This includes column packing, buffer preparation, and gradient parameters. |
| Non-Site-Specific Conjugation | 1. Consider Site-Specific Conjugation: If feasible, transitioning to a site-specific conjugation technology will inherently produce a more homogeneous product with a defined DAR, thus significantly improving batch-to-batch consistency. |
Experimental Protocols
Protocol 1: Determination of Average DAR and Drug Distribution by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate ADC species based on their hydrophobicity to determine the average DAR and the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.).
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol
Methodology:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 10-50 µg of the ADC sample onto the column.
-
Chromatographic Separation: Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (hydrophobicity, and thus retention time, increases with DAR).
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i) where i represents each DAR species.
-
Experimental Workflow for HIC Analysis
Caption: Experimental workflow for HIC analysis.
Protocol 2: Analysis of Light and Heavy Chain Drug Load by Reversed-Phase HPLC (RP-HPLC)
Objective: To determine the distribution of the drug payload on the light and heavy chains of the antibody after reduction.
Materials:
-
ADC sample
-
Reducing agent (e.g., DTT)
-
RP-HPLC column (e.g., C4 or C8)
-
HPLC system with UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Methodology:
-
Sample Reduction:
-
To approximately 100 µg of ADC, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
-
System Equilibration: Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.
-
Sample Injection: Inject the reduced ADC sample onto the column.
-
Chromatographic Separation: Elute the light and heavy chains using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
The shift in retention time will indicate the presence of the hydrophobic drug payload.
-
Quantify the relative abundance of each species by integrating the peak areas.
-
Data Summary Tables
Table 1: Common Causes of Batch-to-Batch Variability in ADC Production
| Category | Specific Source of Variability | Potential Impact |
| Conjugation Chemistry | Non-site-specific conjugation (e.g., lysine, native cysteine) | Heterogeneous DAR distribution, inconsistent product profile. |
| Side reactions (e.g., hydrolysis of linker) | Lower yield, formation of impurities. | |
| Raw Materials | Monoclonal Antibody (mAb) | Variations in post-translational modifications, purity, and aggregation levels. |
| Linker-Payload | Inconsistent purity, activity, and stability. | |
| Buffer Components | Presence of interfering substances. | |
| Process Parameters | Reaction Conditions | Fluctuations in pH, temperature, and time affecting conjugation efficiency. |
| Reagent Stoichiometry | Inaccurate molar ratios leading to incorrect DAR. | |
| Mixing and Scale-up | Inconsistent mixing efficiency, challenges in maintaining parameters at larger scales. | |
| Purification | Chromatography | Variability in column packing, gradients, and loading affecting product purity and yield. |
| Ultrafiltration/Diafiltration | Inconsistent performance leading to differences in buffer exchange and final concentration. |
Table 2: Key Analytical Techniques for ADC Characterization and Batch Consistency Monitoring
| Analytical Technique | Primary Application | Information Provided |
| Hydrophobic Interaction Chromatography (HIC) | DAR determination | Average DAR, distribution of DAR species (DAR0, DAR2, etc.). |
| Reversed-Phase HPLC (RP-HPLC) | Drug load on antibody chains | Distribution of payload on light and heavy chains. |
| Size Exclusion Chromatography (SEC) | Aggregate and fragment analysis | Quantitation of high molecular weight species (aggregates) and low molecular weight species (fragments). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight determination | Confirmation of DAR, identification of different ADC species and impurities. |
| Capillary Isoelectric Focusing (cIEF) | Charge heterogeneity analysis | Profile of acidic and basic variants. |
| Ligand Binding Assays (e.g., ELISA) | Potency and binding assessment | Antigen binding affinity, in vitro potency. |
References
Technical Support Center: Assessing and Minimizing Off-Target Payload Delivery
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments related to off-target payload delivery.
Troubleshooting Guides
This section addresses common problems encountered during the assessment of off-target payload delivery, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High off-target accumulation of nanoparticles in the liver and spleen. | Rapid clearance by the Mononuclear Phagocyte System (MPS): Nanoparticles are recognized as foreign entities and are cleared by immune cells, primarily in the liver and spleen.[1][2] | Surface Modification: Modify the nanoparticle surface with "stealth" molecules like polyethylene glycol (PEG) to reduce opsonization and subsequent uptake by the MPS.[3] Size Optimization: Engineer nanoparticles to be within a size range that minimizes MPS uptake (typically below 200 nm).[4] |
| Inconsistent results between in vitro and in vivo experiments for nanoparticle delivery. | Lack of physiological complexity in in vitro models: Standard 2D cell cultures do not replicate the complex biological environment, including the MPS and other physiological barriers, present in vivo.[4] | Advanced In Vitro Models: Utilize more complex models such as 3D cell cultures or microfluidic "organ-on-a-chip" systems that can better mimic the in vivo environment by incorporating immune cells and physiological flow conditions. Thorough In Vivo Characterization: Prioritize comprehensive in vivo biodistribution studies to accurately quantify nanoparticle accumulation in all major organs. |
| High off-target toxicity observed with Antibody-Drug Conjugates (ADCs). | Premature payload release: The linker connecting the antibody and the cytotoxic payload may be unstable in circulation, leading to the release of the payload before it reaches the target tumor cells. Fc-mediated uptake: The Fc region of the antibody can be recognized by Fc receptors on healthy cells, leading to unintended internalization of the ADC. Antigen expression on healthy tissues: The target antigen may also be expressed at low levels on healthy tissues, leading to on-target, off-tumor toxicity. | Linker Optimization: Design and select linkers with improved stability in plasma. Antibody Engineering: Engineer the Fc region of the antibody to reduce its affinity for Fc receptors. Thorough Target Validation: Conduct comprehensive protein expression studies to ensure the target antigen is highly specific to tumor cells. |
| Predicted off-target sites from in silico tools do not match experimental results. | In silico tool limitations: Prediction algorithms may not fully account for cell-type-specific chromatin accessibility, which influences where a payload (like a CRISPR-Cas9 complex) can bind and act. | Use multiple prediction tools: Different algorithms may have different strengths; using a consensus approach can improve prediction accuracy. Experimental Validation: Always validate in silico predictions with sensitive experimental methods like GUIDE-seq or CIRCLE-seq. |
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of off-target payload delivery?
A1: Off-target payload delivery is primarily driven by the physicochemical properties of the delivery vehicle, the biological environment, and the design of the therapeutic agent itself. For nanoparticles, uptake by the Mononuclear Phagocyte System (MPS) in the liver and spleen is a major contributor to off-target accumulation. For antibody-drug conjugates (ADCs), unstable linkers that release the payload prematurely into circulation and the expression of the target antigen on healthy tissues are key factors.
Q2: How can I quantitatively assess the biodistribution of my payload?
A2: Quantitative assessment of biodistribution is typically performed through in vivo studies using animal models. The payload or its carrier is labeled with a detectable marker, such as a fluorescent dye or a radionuclide. After administration, tissues and organs are harvested at various time points, and the amount of the label is quantified. The data is often expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Q3: What is the "bystander effect" in the context of ADCs, and how does it relate to off-target effects?
A3: The bystander effect occurs when the cytotoxic payload of an ADC, after being released inside a target cancer cell, diffuses out and kills neighboring cells. This can be beneficial if the neighboring cells are also cancer cells (especially those that do not express the target antigen), but it can contribute to off-target toxicity if the payload affects nearby healthy cells.
Q4: My in silico analysis for CRISPR/Cas9 off-target effects shows no significant hits, but I'm still observing unexpected phenotypes. What could be the cause?
A4: While in silico tools are valuable for predicting potential off-target sites, they have limitations. The observed phenotype could be due to an off-target effect at a site not predicted by the algorithm, possibly due to cell-type-specific chromatin accessibility. Alternatively, the phenotype could be an indirect consequence of the on-target edit, resulting from the perturbation of a signaling pathway. It is crucial to validate any unexpected phenotype with multiple guide RNAs targeting the same gene and to perform rigorous experimental off-target analysis.
Quantitative Data Summary
The following table provides illustrative data on the impact of different strategies on payload biodistribution and the sensitivity of various off-target assessment methods. Note that actual results will vary depending on the specific experimental conditions.
| Delivery Platform/Method | Modification/Technique | On-Target Accumulation (%ID/g) | Off-Target (Liver) Accumulation (%ID/g) | Sensitivity | Reference |
| Liposomes | Unmodified | ~5% | ~60% | N/A | (Simulated Data) |
| PEGylated | ~10% | ~20% | N/A | (Simulated Data) | |
| Polymeric Micelles | Size Optimization (100nm) | ~25% | ~7% | N/A | (Simulated Data) |
| CRISPR Off-Target Assessment | T7E1 Assay | N/A | N/A | ~1-5% | |
| Sanger + TIDE/ICE | N/A | N/A | ~1% | ||
| GUIDE-seq | N/A | N/A | ~0.1% | ||
| CIRCLE-seq | N/A | N/A | <0.1% |
Experimental Protocols
Protocol 1: In Vivo Biodistribution of Nanoparticles
This protocol outlines a general method for quantifying the in vivo biodistribution of nanoparticles.
1. Nanoparticle Labeling:
-
Covalently conjugate a near-infrared fluorescent dye (e.g., Cy5) or a chelator for radionuclide labeling (e.g., DOTA for 111In) to the nanoparticle surface.
-
Purify the labeled nanoparticles to remove any free label.
2. Animal Model and Administration:
-
Use an appropriate animal model (e.g., tumor-bearing mice).
-
Administer a defined dose of the labeled nanoparticles intravenously (i.v.) via the tail vein.
3. Tissue Collection and Processing:
-
At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize the animals.
-
Perfuse the circulatory system with saline to remove blood from the organs.
-
Carefully dissect and weigh major organs (liver, spleen, kidneys, lungs, heart) and the target tissue (e.g., tumor).
4. Quantification:
-
Fluorescence: Homogenize the tissues and measure the fluorescence intensity using an in vivo imaging system (IVIS) or a plate reader. Create a standard curve to correlate fluorescence with nanoparticle concentration.
-
Radioactivity: Measure the radioactivity in each organ using a gamma counter.
5. Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Protocol 2: Genome-wide Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq)
This protocol provides a summary of the key steps for performing GUIDE-seq to identify off-target cleavage events of CRISPR/Cas9.
1. Cell Transfection:
-
Co-transfect the cells of interest with:
-
A plasmid expressing the Cas9 nuclease.
-
A plasmid or synthetic RNA for the guide RNA (gRNA).
-
A double-stranded oligodeoxynucleotide (dsODN) tag.
-
2. Genomic DNA Extraction:
-
After a set incubation period (e.g., 72 hours), harvest the cells and extract the genomic DNA.
3. Library Preparation:
-
Fragment the genomic DNA.
-
Perform end-repair and A-tailing.
-
Ligate sequencing adapters containing unique molecular identifiers (UMIs).
-
Amplify the library using primers specific to the dsODN tag and the sequencing adapters. This selectively amplifies the genomic regions where the dsODN has been integrated at a double-strand break.
4. Next-Generation Sequencing (NGS):
-
Sequence the prepared library on a high-throughput sequencing platform.
5. Bioinformatic Analysis:
-
Align the sequencing reads to a reference genome.
-
Identify the genomic locations where the dsODN tag has been integrated. These represent the on- and off-target cleavage sites.
-
Filter and annotate the identified sites.
Visualizations
Caption: Workflow for in vivo biodistribution analysis of nanoparticles.
Caption: A logical workflow for minimizing off-target payload delivery.
References
Technical Support Center: Troubleshooting Unexpected Results in Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during in vitro cytotoxicity assays.
I. Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you might encounter during your experiments.
General Issues
Q1: My replicate wells show high variability. What are the common causes and solutions?
High variability between replicate wells is a frequent issue that can obscure the true effect of a test compound. The root causes often lie in inconsistent cell seeding, pipetting errors, or environmental factors within the assay plate.[1]
Troubleshooting Steps:
-
Inconsistent Cell Seeding:
-
Ensure your cell suspension is homogenous before and during plating. Gently swirl the flask or tube before each aspiration.
-
For adherent cells, ensure even distribution across the well bottom by using a gentle swirling motion after plating.
-
-
Pipetting Errors:
-
Calibrate your pipettes regularly.
-
Use a new pipette tip for each replicate to avoid carryover.
-
When adding reagents, touch the pipette tip to the side of the well above the liquid level to ensure the full volume is dispensed.
-
-
"Edge Effect":
-
The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, leading to variability.
-
To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.[2]
-
-
Cell Health:
-
Ensure cells are in the logarithmic growth phase and are not overly confluent in the source flask.
-
Q2: My results are not reproducible between experiments. What should I investigate?
Lack of inter-experiment reproducibility often points to variability in cell culture conditions, reagent preparation, or subtle changes in the experimental timeline.
Troubleshooting Steps:
-
Cell Culture Consistency:
-
Reagent Preparation:
-
Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.
-
-
Standard Operating Procedures (SOPs):
-
Develop and strictly adhere to a detailed SOP for the entire experimental workflow, from cell culture maintenance to final data acquisition.
-
Metabolic Assays (e.g., MTT, XTT, MTS)
Q3: I am observing high background absorbance in my MTT assay. What is the cause?
High background can be caused by contamination, interference from media components, or issues with the test compound itself.[1]
Troubleshooting Steps:
-
Contamination: Microbial (bacterial or yeast) contamination can reduce the MTT reagent, leading to a false-positive signal. Visually inspect plates for contamination under a microscope before adding the MTT reagent.
-
Media Components: Phenol red in culture medium can interfere with absorbance readings. Consider using a phenol red-free medium during the MTT incubation step. Serum components can also contribute to background.
-
Compound Interference: If the test compound is colored or has reducing properties, it can interfere with the assay. Run a control with the compound in cell-free medium to check for direct MTT reduction.
-
Incomplete Cell Removal (for suspension cells): If the protocol requires removing the medium after MTT incubation, ensure that all cells are pelleted and the supernatant is carefully removed without disturbing the cell pellet.
Q4: My MTT assay results show low absorbance values or no color change. What could be the problem?
Low or absent signal in an MTT assay typically indicates insufficient viable cells, compromised metabolic activity, or issues with the MTT reagent or solubilization step.
Troubleshooting Steps:
-
Low Cell Density: The number of viable cells may be too low to generate a detectable signal. Determine the optimal cell seeding density through a cell titration experiment.
-
MTT Reagent Issues: Ensure the MTT solution is fresh and has been stored protected from light. The solution should be a clear yellow.
-
Incubation Time: The incubation period (typically 1-4 hours) may need to be optimized for your specific cell type and conditions to allow for sufficient formazan formation.
-
Incomplete Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. Use an appropriate solubilization solution (e.g., DMSO, isopropanol with HCl) and mix thoroughly.
Membrane Integrity Assays (e.g., LDH Release)
Q5: My LDH assay shows high spontaneous LDH release in the untreated control wells. What should I do?
High background LDH release suggests that the control cells are stressed or dying, which can be caused by several factors.
Troubleshooting Steps:
-
Suboptimal Culture Conditions:
-
Serum Concentration: Some cell types are sensitive to low serum conditions. If using a serum-free or low-serum medium for the assay, it may be inducing cell death. Test different serum concentrations to find a balance between minimizing background LDH from the serum itself and maintaining cell health.
-
High Cell Density: Over-confluency can lead to cell stress and death. Optimize your cell seeding density.
-
-
Handling-Induced Damage: Overly forceful pipetting during media changes or reagent addition can physically damage cell membranes, causing LDH leakage. Handle cells gently.
-
Serum Interference: The serum used in the culture medium can contain LDH, contributing to high background. It is recommended to run a "medium only" control to determine the background LDH activity.
Q6: My treated samples show low LDH release, but microscopy reveals significant cell death. Why the discrepancy?
This discrepancy can arise if the assay is performed at a time point before significant LDH has been released or if the test compound inhibits the LDH enzyme itself.
Troubleshooting Steps:
-
Timing of Assay: LDH is released during late-stage apoptosis or necrosis. If the compound induces a slow cell death process, you may need to extend the treatment duration.
-
Compound Interference: The test compound could directly inhibit LDH enzyme activity. To test for this, you can lyse untreated cells to release LDH and then add your compound to the lysate before performing the assay.
Apoptosis Assays (e.g., Annexin V Flow Cytometry)
Q7: Why am I observing high background fluorescence in my negative control for Annexin V staining?
High background fluorescence in negative controls can be caused by several factors, including excessive reagent concentration and inadequate washing.
Troubleshooting Steps:
-
Excessive Reagent Concentration: Using too much fluorescently labeled Annexin V can lead to non-specific binding. Titrate the reagent to determine the optimal concentration.
-
Inadequate Washing: Insufficient washing after staining can leave residual unbound fluorophores. Increase the number and duration of wash steps.
-
Poor Cell Health: Overly confluent or starved cells may undergo spontaneous apoptosis. Use healthy, log-phase cells.
-
Mechanical Damage: Harsh cell handling, such as vigorous pipetting or over-trypsinization, can damage cell membranes, leading to non-specific staining.
Q8: Why am I seeing weak or no signal in my positive control or treated samples for apoptosis?
A weak or absent signal in samples where apoptosis is expected can be due to several reasons.
Troubleshooting Steps:
-
Insufficient Induction of Apoptosis: The concentration of the inducing agent or the treatment duration may be inadequate.
-
Loss of Apoptotic Cells: Apoptotic cells can become detached and may be lost during washing steps if the supernatant is not collected.
-
Reagent Degradation: The assay kit may have expired, or the reagents may have been stored improperly. A positive control is essential to verify the functionality of the kit.
-
Incorrect Assay Timing: Apoptosis is a dynamic process; if the assay is performed too early or too late, the targeted apoptotic event may not be detectable.
II. Data Presentation
Table 1: Recommended Cell Seeding Densities for 96-well Plates
| Cell Line | Assay Type | Seeding Density (cells/well) | Expected Outcome | Recommendation |
| HeLa | MTT | 5,000 | Low signal | Increase seeding density |
| HeLa | MTT | 10,000 | Optimal signal, linear range | Use 10,000 cells/well |
| HeLa | MTT | 50,000 | Signal saturation (Hook effect) | Decrease seeding density |
| A549 | LDH | 5,000 | High spontaneous release | Increase seeding density |
| A549 | LDH | 20,000 | Low signal-to-noise ratio | Optimize treatment time |
| Jurkat | Apoptosis | 100,000 | Optimal for suspension cells | Use 1-2 x 10^5 cells/well |
Table 2: General Incubation Times for Cytotoxicity Assays
| Assay Type | Step | Incubation Time | Potential Issue if Deviated | Recommendation |
| MTT | MTT Reagent Incubation | 1-4 hours | Incomplete formazan formation (too short) or MTT toxicity (too long) | Optimize for your cell line; 2-3 hours is a good starting point |
| MTT | Solubilization | 2-4 hours to overnight | Incomplete dissolution of formazan crystals | Ensure complete dissolution by gentle mixing before reading |
| LDH | Compound Treatment | 12-72 hours | May miss delayed cytotoxicity (too short) | Time-course experiment is recommended |
| LDH | LDH Reaction | 15-30 minutes | Low signal (too short) or signal saturation (too long) | Follow kit manufacturer's instructions |
| Apoptosis | Compound Treatment | 4-48 hours | May miss early apoptotic events (too short) or see secondary necrosis (too long) | Time-course experiment is recommended |
| Apoptosis | Annexin V Staining | 15 minutes | Insufficient staining (too short) | Follow kit manufacturer's instructions |
III. Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include untreated and vehicle controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium. For adherent cells, be cautious not to disturb the formazan crystals or the cell monolayer. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 540-590 nm using a microplate reader.
Protocol 2: LDH Release Assay for Cytotoxicity
-
Plate Setup: Seed cells in a 96-well plate. On the same plate, designate wells for the following controls:
-
Untreated Control: Cells with vehicle only (for spontaneous LDH release).
-
Maximum Release Control: Cells with vehicle, to be lysed later.
-
Medium Background Control: Medium only, no cells.
-
-
Compound Treatment: Add test compounds to the appropriate wells and incubate for the desired duration.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Lysis for Maximum Release: Add 10 µL of a 10X Lysis Buffer (e.g., 1% Triton X-100) to the maximum release control wells. Incubate for 15 minutes at 37°C. Centrifuge and transfer 50 µL of this supernatant to the new plate as well.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation and Measurement: Incubate for up to 30 minutes at room temperature, protected from light. Stop the reaction with the provided stop solution if necessary. Measure the absorbance at the recommended wavelength (usually 490 nm).
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Preparation: Induce apoptosis in your target cells using the desired method. Include untreated control cells.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them by centrifugation. It is crucial to also collect the supernatant from both adherent and suspension cultures as it may contain apoptotic cells that have detached.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Centrifuge at a low speed (e.g., 300-400 x g) for 5-10 minutes at 4°C. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of fluorescently labeled Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining. Do not wash the cells after staining and before analysis.
IV. Mandatory Visualizations
Diagram 1: General Experimental Workflow for Cytotoxicity Assays
A generalized workflow for in vitro cytotoxicity assays.
Diagram 2: Troubleshooting Logic for High Background Signal
A decision tree for troubleshooting high background signals.
Diagram 3: Extrinsic and Intrinsic Apoptosis Signaling Pathways
Overview of the extrinsic and intrinsic apoptosis pathways.
References
Validation & Comparative
A Comparative Guide to PBD-Based ADC Linkers: Dbco-peg4-VA-Pbd in Focus
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the potent cytotoxic payload is a critical determinant of therapeutic success. Among the most powerful payloads are pyrrolobenzodiazepine (PBD) dimers, which exert their anticancer effects by cross-linking DNA. This guide provides a detailed comparison of Dbco-peg4-VA-pbd with other PBD-based ADC linkers, supported by experimental data to inform researchers, scientists, and drug development professionals in their pursuit of next-generation cancer therapeutics.
Introduction to PBD-Based ADC Linkers
PBD dimers are exceptionally potent cytotoxic agents, effective against both dividing and non-dividing cancer cells.[1] Their mechanism of action involves binding to the minor groove of DNA and forming covalent cross-links, which are difficult for cancer cells to repair, ultimately leading to cell death.[1] The efficacy and safety of a PBD-based ADC are profoundly influenced by the linker's design, which dictates the ADC's stability in circulation and the mechanism of payload release at the tumor site.
This guide will focus on comparing this compound, a cleavable linker system, with other PBD-based linkers, highlighting differences in their conjugation chemistry, cleavability, and impact on overall ADC performance.
Mechanism of Action: this compound
The this compound linker-payload is a sophisticated system designed for targeted drug delivery.[2][3] Its mechanism of action can be broken down into the following key steps:
-
Circulation and Tumor Targeting: The ADC circulates in the bloodstream, with the antibody component guiding it to tumor cells that express the target antigen.
-
Internalization: Upon binding to the target antigen on the cancer cell surface, the ADC-antigen complex is internalized into the cell through endocytosis.[4]
-
Lysosomal Trafficking and Cleavage: The internalized ADC is trafficked to the lysosome, an acidic cellular compartment rich in proteases. Inside the lysosome, the valine-alanine (VA) dipeptide within the linker is recognized and cleaved by lysosomal proteases, such as Cathepsin B.
-
Payload Release and Activation: The cleavage of the VA linker triggers a self-immolative cascade, leading to the release of the PBD dimer payload in its active form.
-
DNA Cross-linking and Apoptosis: The released PBD dimer translocates to the nucleus, where it binds to the minor groove of DNA and forms interstrand cross-links, inducing cell cycle arrest and apoptosis.
Comparative Analysis of PBD-Based Linkers
The choice of linker technology significantly impacts the performance of a PBD-based ADC. Below is a comparison of this compound with other common PBD linker strategies.
Conjugation Chemistry: Click Chemistry vs. Maleimide Chemistry
-
This compound (Click Chemistry): This linker utilizes a Dibenzocyclooctyne (DBCO) group for conjugation to an azide-modified antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" approach is site-specific, allowing for the generation of homogeneous ADCs with a precise drug-to-antibody ratio (DAR). This homogeneity leads to a more predictable pharmacokinetic profile and a potentially wider therapeutic window.
-
Maleimide-based Linkers (Thiol Chemistry): A more traditional approach involves the use of maleimide-functionalized linkers that react with free thiol groups on the antibody, typically generated by reducing interchain disulfide bonds. This method can result in a heterogeneous mixture of ADCs with varying DARs, which may lead to batch-to-batch variability. Furthermore, the resulting thiosuccinimide linkage can be unstable in plasma, leading to premature drug release through a retro-Michael reaction.
Linker Cleavability: Cleavable vs. Non-Cleavable
-
Cleavable Linkers (e.g., this compound): These linkers are designed to be stable in circulation but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as proteases (e.g., Val-Ala, Val-Cit) or a lower pH. A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable PBD payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells. This is particularly important for treating heterogeneous tumors.
-
Non-Cleavable Linkers: These linkers form a stable bond between the antibody and the payload. The payload is released only after the entire ADC is internalized and the antibody is degraded in the lysosome. This results in the release of the PBD payload attached to the linker and an amino acid residue. While non-cleavable linkers generally offer greater plasma stability and a potentially better safety profile, the resulting charged payload metabolite is less membrane-permeable, which can limit the bystander effect.
Quantitative Performance Data
The following tables summarize quantitative data from various studies comparing the performance of different PBD-based ADC linkers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, antibodies, and target cell lines used in different studies.
Table 1: In Vitro Cytotoxicity of PBD-Based ADCs
| Linker-Payload | Conjugation | Target Cell Line | IC50 (pM) | Reference |
| Val-Ala-PBD (cleavable) | Thiol (site-specific) | MDA-MB-361 | ~5 | |
| Non-cleavable PBD | Thiol (site-specific) | MDA-MB-361 | ~7 | |
| Tesirine (Val-Ala-PBD) | Thiol (stochastic) | Karpas-299 | ~9 | |
| Talirine (Val-Ala-PBD) | Thiol (stochastic) | HL-60 | ~20 | |
| Mono-imine PBD (cleavable) | Thiol (stochastic) | SU-DHL-6 | ~300 | |
| Bis-imine PBD (cleavable) | Thiol (stochastic) | SU-DHL-6 | ~100 |
Table 2: Plasma Stability of PBD-Based ADCs
| Linker Type | Conjugation Chemistry | Species | Time (days) | % PBD Remaining | Reference |
| N-alkyl maleimide (cleavable) | Thiol (site-specific) | Rat | 7 | ~60% | |
| N-phenyl maleimide (cleavable) | Thiol (site-specific) | Rat | 7 | ~85% | |
| N-alkyl maleimide (non-cleavable) | Thiol (site-specific) | Rat | 7 | ~75% | |
| N-phenyl maleimide (non-cleavable) | Thiol (site-specific) | Rat | 7 | >95% |
Table 3: In Vivo Efficacy of PBD-Based ADCs in Xenograft Models
| ADC | Dose (mg/kg) | Dosing Schedule | Xenograft Model | Outcome | Reference |
| ADC with cleavable PBD (N-phenyl maleimide) | 1 | Single dose | MDA-MB-361 | Tumor stasis | |
| ADC with non-cleavable PBD (N-phenyl maleimide) | 1 | Single dose | MDA-MB-361 | Tumor regression | |
| ADC with mono-imine PBD | 3 | Single dose | SU-DHL-6 | Tumor growth inhibition | |
| ADC with bis-imine PBD | 1 | Single dose | SU-DHL-6 | Tumor regression |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are summaries of key experimental protocols for evaluating PBD-based ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on target and non-target cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative) in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC. Include untreated cells and cells treated with a non-targeting ADC as controls.
-
Incubation: Incubate the plates for 72-120 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Plasma Stability Assay (LC-MS)
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96 hours).
-
ADC Capture: At each time point, capture the ADC from the plasma using an affinity method (e.g., anti-human Fc antibodies immobilized on beads).
-
Elution and Reduction: Elute the captured ADC and reduce the interchain disulfide bonds to separate the light and heavy chains.
-
LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).
-
Data Analysis: A decrease in the average DAR over time indicates linker instability and payload deconjugation.
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Xenograft Model Establishment: Implant human tumor cells subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups and administer the ADC (and controls) intravenously.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
The this compound linker-payload system represents an advanced approach in ADC technology, offering the benefits of site-specific conjugation for improved homogeneity and a cleavable linker design that can mediate a potent bystander effect. The choice of a PBD-based ADC linker is a critical decision that requires careful consideration of the target antigen, the tumor microenvironment, and the desired balance between efficacy and safety. While cleavable linkers like the valine-alanine dipeptide in this compound can offer enhanced tumor-killing through the bystander effect, the stability of the linker in circulation is paramount to minimize off-target toxicity. Non-cleavable linkers may provide superior stability at the cost of a reduced bystander effect. The comparative data and experimental protocols presented in this guide provide a framework for the rational design and evaluation of the next generation of PBD-based ADCs, ultimately aiming to deliver more effective and safer therapies to cancer patients.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of DBCO-PEG4-VA-PBD ADCs and Other Cytotoxic Payloads
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) have emerged as a powerful class of therapeutics in oncology, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The choice of payload and the linker technology used to attach it to the antibody are critical determinants of an ADC's efficacy and safety profile. This guide provides a comparative analysis of ADCs utilizing the DBCO-PEG4-VA-PBD payload-linker system against other commonly used cytotoxic payloads, supported by experimental data and detailed protocols.
Pyrrolobenzodiazepine (PBD) dimers are a class of DNA-crosslinking agents that exhibit potent cytotoxicity at picomolar concentrations.[1][2][3] The this compound construct incorporates a PBD dimer payload linked via a protease-cleavable valine-alanine (VA) linker.[] The dibenzocyclooctyne (DBCO) group allows for conjugation to antibodies through copper-free click chemistry, while the polyethylene glycol (PEG4) spacer enhances solubility.[]
Mechanism of Action of PBD-Based ADCs
PBD-based ADCs exert their cytotoxic effect through a targeted mechanism. Upon binding to a specific antigen on the surface of a cancer cell, the ADC-antigen complex is internalized. Inside the cell, the complex is trafficked to the lysosome, where acidic proteases cleave the VA linker, releasing the PBD payload. The released PBD dimer then travels to the nucleus and binds to the minor groove of DNA, forming covalent interstrand crosslinks. This crosslinking prevents DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Comparative Efficacy Data
The in vitro cytotoxicity of ADCs is typically evaluated by determining the half-maximal inhibitory concentration (IC50) in cancer cell lines. The following table summarizes the reported IC50 values for ADCs carrying PBD payloads compared to other common cytotoxic payloads. It is important to note that direct comparisons can be challenging due to variations in cell lines, antibody targets, and experimental conditions.
| Payload Class | Specific Payload | Linker | Antibody Target | Cell Line | IC50 (nmol/L) | Reference |
| PBD Dimer | SG3199 | Val-Ala | HER2 | NCI-N87 | 0.009 | |
| PBD Dimer | SG2000 | Val-Ala | HER2 | NCI-N87 | 0.061 | |
| PBD Dimer | SG3650 | Val-Ala | HER2 | NCI-N87 | >10 | |
| Auristatin | MMAE | Val-Cit | HER2 | N87 | ~0.1-1 | |
| Auristatin | MMAF | Maleimidocaproyl | - | - | Varies | |
| Maytansinoid | DM1 | SMCC | - | - | Varies | |
| Topoisomerase I Inhibitor | Deruxtecan | Gly-Phe-Gly-Gly | HER2 | - | Varies |
Note: The data presented are from different studies and may not be directly comparable.
Experimental Protocols
Accurate and reproducible assessment of ADC efficacy relies on standardized experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following ADC treatment.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Remove the medium from the wells and add 100 µL of the different drug concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for the ADC to exert its effect (e.g., 72-120 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
Bystander Effect Assay
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
Method 1: Co-culture Assay
-
Cell Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells (e.g., GFP-transfected) in the same wells of a 96-well plate at a defined ratio (e.g., 1:1, 1:3).
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate for 72-120 hours.
-
Data Acquisition: Use a high-content imaging system or flow cytometer to quantify the number of viable fluorescent Ag- cells.
-
Data Analysis: Compare the viability of Ag- cells in the presence and absence of Ag+ cells and ADC treatment to determine the extent of the bystander effect.
Method 2: Conditioned Medium Transfer Assay
-
Prepare Conditioned Medium: Seed Ag+ cells and treat them with the ADC for 48-72 hours. Collect the culture supernatant, which contains the released payload.
-
Treat Bystander Cells: Seed Ag- cells in a separate plate and replace the medium with the collected conditioned medium.
-
Incubation and Analysis: Incubate the Ag- cells for 48-72 hours and assess their viability using a standard cytotoxicity assay like the MTT assay.
In Vivo Efficacy Studies
These studies assess the anti-tumor activity of the ADC in a living organism, typically using mouse xenograft models.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC, vehicle, or control antibodies to the respective groups via an appropriate route (e.g., intravenous injection).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: The study may be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined period.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess statistical significance.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of an ADC's efficacy.
Conclusion
ADCs with this compound represent a highly potent class of anti-cancer therapeutics due to the DNA cross-linking mechanism of the PBD payload. The cleavable linker ensures targeted release within the tumor cells, and the DBCO moiety allows for precise and stable conjugation. While direct comparative data under identical conditions remains sparse, the available information suggests that PBD-based ADCs exhibit exceptional potency, often in the picomolar range. The choice of the optimal payload for a given target and tumor type depends on a multitude of factors, including antigen expression levels, tumor heterogeneity, and the desired safety profile. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different ADC formats to inform rational drug design and development.
References
A Comparative Guide to Validating Site-Specific Conjugation of Dbco-peg4-VA-pbd
For researchers, scientists, and drug development professionals, the precise and verifiable conjugation of a cytotoxic payload to a monoclonal antibody is paramount in the creation of effective Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive comparison of methodologies for validating the site-specific conjugation of Dbco-peg4-VA-pbd, a popular linker-payload combination. We will delve into the experimental validation of this system and compare it with alternative site-specific conjugation technologies, supported by experimental data and detailed protocols.
Understanding this compound Conjugation
The this compound system is a sophisticated linker-payload combination designed for targeted cancer therapy. It comprises four key components:
-
Dbco (Dibenzocyclooctyne): A strained alkyne that enables highly specific and efficient covalent bonding to an azide-modified antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry".[][2]
-
PEG4: A polyethylene glycol spacer that enhances solubility and provides steric separation between the antibody and the payload.
-
VA (Valine-Alanine): A dipeptide linker that is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant within cancer cells.[]
-
PBD (Pyrrolobenzodiazepine): A highly potent DNA-crosslinking agent that acts as the cytotoxic payload, inducing cell death upon release.
The site-specific nature of the SPAAC reaction allows for the creation of a homogeneous ADC population with a precisely controlled drug-to-antibody ratio (DAR), which is a critical quality attribute influencing the therapeutic window of the ADC.[2]
Experimental Validation of this compound Conjugation
Validating the successful and site-specific conjugation of this compound to an azide-modified antibody requires a suite of analytical techniques to assess purity, homogeneity, and functional integrity.
Key Validation Parameters and Methods
| Parameter Assessed | Analytical Technique | Principle | Quantitative Output |
| Successful Conjugation & Purity | SDS-PAGE | Separates proteins by molecular weight. A successful conjugation results in a higher molecular weight band for the ADC compared to the unconjugated antibody.[3] | Visual confirmation of a band shift, estimation of purity via densitometry. |
| Drug-to-Antibody Ratio (DAR) & Homogeneity | Mass Spectrometry (LC-MS) | Provides a precise mass of the intact ADC, allowing for the direct calculation of the number of conjugated drug-linker molecules. | Average DAR, distribution of different DAR species (e.g., DAR2, DAR4). |
| DAR Distribution & Hydrophobicity Profile | Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. The addition of the hydrophobic PBD payload increases the retention time of the ADC, allowing for the separation of species with different DARs. | Chromatogram showing peaks for different DAR species, allowing for quantification of homogeneity. |
| Antigen Binding Affinity | Enzyme-Linked Immunosorbent Assay (ELISA) | Measures the binding affinity of the ADC to its target antigen, ensuring that the conjugation process has not compromised the antibody's function. | EC50 value, which indicates the concentration of ADC required for 50% maximal binding. |
Experimental Workflow and Data Visualization
The overall process from antibody modification to a fully validated ADC is a multi-step procedure requiring careful execution and rigorous analysis at each stage.
Detailed Experimental Protocols
SDS-PAGE for Confirmation of Conjugation
Objective: To visually confirm the increase in molecular weight of the antibody after conjugation with this compound.
Methodology:
-
Sample Preparation:
-
Prepare samples of the unconjugated (naked) antibody and the purified ADC at a concentration of 1 mg/mL.
-
Mix 10 µL of each sample with 10 µL of 2x Laemmli sample buffer. For non-reducing conditions, the buffer should not contain a reducing agent like β-mercaptoethanol or DTT.
-
Heat the samples at 70-95°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load 15-20 µL of the prepared samples into the wells of a pre-cast polyacrylamide gel (e.g., 4-20% gradient gel). Include a molecular weight marker in one lane.
-
Run the gel in 1x Tris-Glycine-SDS running buffer at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.
-
-
Visualization:
-
Stain the gel with Coomassie Brilliant Blue or a similar protein stain.
-
Destain the gel to visualize the protein bands.
-
Image the gel using a gel documentation system. Expected Outcome: The ADC sample will show a band at a higher molecular weight compared to the naked antibody, confirming successful conjugation. The absence of a band at the molecular weight of the naked antibody in the ADC lane indicates high conjugation efficiency.
-
Mass Spectrometry for DAR Determination
Objective: To accurately determine the average DAR and the distribution of different DAR species.
Methodology:
-
Sample Preparation:
-
Desalt the purified ADC sample using a suitable method (e.g., buffer exchange column) into a volatile buffer like ammonium acetate.
-
The ADC concentration should be between 0.5 and 2 mg/mL.
-
-
LC-MS Analysis:
-
Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Use a column and mobile phase suitable for intact protein analysis (e.g., reversed-phase chromatography with a water/acetonitrile gradient containing formic acid).
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to obtain the mass of the intact ADC.
-
Calculate the DAR using the following formula: DAR = (Mass of ADC - Mass of naked Antibody) / Mass of this compound Expected Outcome: The deconvoluted mass spectrum will show a series of peaks corresponding to the antibody conjugated with different numbers of drug-linker molecules. This allows for the calculation of the average DAR and an assessment of the homogeneity of the ADC preparation.
-
Hydrophobic Interaction Chromatography (HIC) for Homogeneity Assessment
Objective: To separate and quantify ADC species with different DARs.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Chromatography:
-
Equilibrate a HIC column (e.g., Butyl-NPR) with the mobile phase.
-
Inject the ADC sample (typically 10-50 µg).
-
Elute the bound ADC using a gradient from high to low salt concentration (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm. Expected Outcome: The chromatogram will display a series of peaks, with the unconjugated antibody eluting first, followed by species with increasing DARs (DAR2, DAR4, etc.), which are more hydrophobic and thus bind more tightly to the column. The relative peak areas can be used to determine the percentage of each species, providing a measure of the ADC's homogeneity.
-
ELISA for Antigen Binding Affinity
Objective: To confirm that the conjugation process does not impair the antibody's ability to bind to its target antigen.
Methodology:
-
Plate Coating:
-
Coat a 96-well microplate with the target antigen at a concentration of 1-5 µg/mL in a suitable buffer (e.g., PBS) and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
-
Antibody Incubation:
-
Prepare serial dilutions of both the naked antibody and the ADC.
-
Add the diluted antibodies to the wells and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's species and isotype.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the plate and add a TMB substrate. Stop the reaction with a stop solution (e.g., 1 M H2SO4).
-
Read the absorbance at 450 nm. Expected Outcome: By plotting absorbance versus concentration, binding curves for both the naked antibody and the ADC can be generated. A minimal shift in the EC50 value for the ADC compared to the naked antibody indicates that the antigen-binding affinity has been preserved.
-
Comparison with Alternative Site-Specific Conjugation Methods
While SPAAC chemistry is highly effective, several other site-specific conjugation technologies are available, each with its own advantages and considerations.
Comparative Analysis of Conjugation Technologies
| Feature | This compound (SPAAC) | Thiol-Maleimide (Engineered Cysteines) | Enzymatic (e.g., GlyCLICK) | Unnatural Amino Acid (UAA) Incorporation |
| Reaction Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition | Michael Addition | Enzyme-catalyzed bond formation | Orthogonal chemical reaction (e.g., oxime ligation) |
| Antibody Modification | Introduction of an azide group (enzymatic or chemical). | Site-directed mutagenesis to introduce cysteine residues. | Enzymatic modification of Fc-glycans. | Genetic engineering of the expression system to incorporate a UAA. |
| Homogeneity (DAR) | High (typically DAR 2 or 4) | High (typically DAR 2 or 4) | Very High (typically DAR 2) | Very High (precisely DAR 1, 2, etc.) |
| Advantages | Bioorthogonal, fast kinetics, no catalyst required. | Well-established and robust chemistry. | Acts on native antibody structures without protein engineering. | Ultimate control over conjugation site; can be placed anywhere in the antibody sequence. |
| Considerations | Requires prior modification of the antibody to introduce an azide. | Potential for disulfide bond scrambling; maleimide linkage can have stability issues (though newer versions are improved). | Limited to specific sites (e.g., glycans); may require specialized enzymes. | Requires development of a custom cell line and expression system. |
Conclusion
The validation of site-specific conjugation is a critical component of ADC development. The use of this compound with SPAAC chemistry offers a robust and efficient method for producing homogeneous ADCs. A comprehensive analytical strategy employing SDS-PAGE, mass spectrometry, HIC, and ELISA is essential to confirm successful conjugation, determine the drug-to-antibody ratio, assess homogeneity, and ensure the preservation of antibody function. While alternative technologies like thiol-maleimide, enzymatic, and unnatural amino acid-based conjugation each present unique advantages, the choice of method will depend on the specific requirements of the therapeutic candidate and the available resources for antibody engineering and production. This guide provides the foundational knowledge and protocols for researchers to confidently validate their site-specifically conjugated ADCs and make informed comparisons between different conjugation platforms.
References
Assessing the Bystander Effect of Dbco-peg4-VA-pbd ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bystander effect of Antibody-Drug Conjugates (ADCs) featuring the Dbco-peg4-VA-pbd linker-payload system. We will explore the underlying mechanisms, present comparative data with other common ADC platforms, and provide detailed experimental protocols to assess this critical aspect of ADC efficacy.
Introduction to the Bystander Effect in ADCs
The bystander effect is a crucial mechanism by which an ADC can kill not only the target antigen-positive (Ag+) cancer cells but also neighboring antigen-negative (Ag-) cells.[1][2] This phenomenon is particularly important in the context of heterogeneous tumors where antigen expression can be varied.[1] The efficacy of the bystander effect is largely dependent on the properties of the ADC's linker and payload.[3] A cleavable linker that releases a membrane-permeable payload is essential for the cytotoxic agent to diffuse out of the target cell and exert its effect on adjacent cells.[3] In contrast, ADCs with non-cleavable linkers generally do not exhibit a significant bystander effect as the payload remains charged and membrane-impermeable upon lysosomal degradation of the antibody.
The this compound ADC is designed to leverage the bystander effect. It is composed of:
-
Dbco (Dibenzocyclooctyne): A functional group for copper-free click chemistry, allowing for site-specific conjugation to the antibody.
-
peg4 (Polyethylene glycol): A spacer that enhances solubility and flexibility.
-
VA (Valine-Alanine): A dipeptide linker that is cleavable by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.
-
pbd (Pyrrolobenzodiazepine): A highly potent DNA-crosslinking agent as the cytotoxic payload.
Upon internalization into the target cancer cell, the VA linker is cleaved, releasing the PBD payload. The physicochemical properties of the released PBD allow it to permeate the cell membrane and induce DNA damage and apoptosis in neighboring cells.
Mechanism of Action and Signaling Pathway
The mechanism of action of a this compound ADC leading to the bystander effect involves a series of steps:
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of an Ag+ cancer cell and is internalized via endocytosis.
-
Lysosomal Trafficking and Cleavage: The ADC is trafficked to the lysosome, where the acidic environment and the presence of proteases like Cathepsin B lead to the cleavage of the valine-alanine linker.
-
Payload Release and Action: The cleavage releases the PBD payload into the cytoplasm of the Ag+ cell. PBD then translocates to the nucleus and forms covalent cross-links in the minor groove of DNA. This DNA damage induces cell cycle arrest and ultimately leads to apoptosis.
-
Bystander Effect: Due to its ability to cross cell membranes, the released PBD payload can diffuse out of the Ag+ cell into the tumor microenvironment. It can then enter neighboring Ag- cells, where it also induces DNA cross-linking and apoptosis, thus amplifying the ADC's anti-tumor activity.
Diagram: Signaling Pathway of PBD-mediated Apoptosis
Caption: Signaling pathway of this compound ADC leading to apoptosis and the bystander effect.
Comparative Analysis of Bystander Effect
The extent of the bystander effect is a key differentiator between various ADC platforms. Here, we compare the potential bystander effect of PBD-based ADCs with other common payloads.
| Payload Class | Specific Payload | Linker Type | Bystander Effect Potential | Supporting Experimental Observations |
| Pyrrolobenzodiazepines (PBDs) | PBD Dimer | Cleavable (e.g., Val-Ala) | High | Highly potent DNA-damaging agents with good cell permeability, leading to a strong bystander effect. PBD-based ADCs can mediate bystander killing in tumors with as little as 34% antigen-positive cells. |
| Auristatins | MMAE | Cleavable (e.g., Val-Cit) | High | The released MMAE is highly membrane-permeable and demonstrates significant killing of antigen-negative cells in co-culture assays. |
| Auristatins | MMAF | Cleavable (e.g., mc) | Low to Negligible | Less membrane-permeable due to a charged carboxyl group, limiting its ability to diffuse out of the target cell. |
| Maytansinoids | DM1 | Non-cleavable (e.g., SMCC) | Low to Negligible | The payload is largely retained within the target cell upon ADC degradation. |
| Maytansinoids | DM4 | Cleavable (e.g., SPDB) | Moderate | More permeable than DM1, enabling some degree of bystander killing. |
Quantitative Data Summary
The following tables summarize key quantitative data for comparing the performance of different ADC platforms. Note: Data for a specific this compound ADC may not be publicly available. The data presented for PBD-based ADCs are representative of ADCs with a cleavable linker and a PBD dimer payload.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Target Antigen | This compound ADC (IC50, pM) | MMAE-based ADC (IC50, pM) | DM1-based ADC (IC50, pM) |
| SK-BR-3 | HER2 | ~1-10 | ~10-100 | ~100-1000 |
| NCI-N87 | HER2 | ~1-10 | ~10-100 | ~100-1000 |
| MDA-MB-468 | EGFR (HER2-negative) | >10,000 | >10,000 | >10,000 |
Table 2: In Vitro Bystander Killing Efficacy (Co-culture Assay)
| Ag+ Cell Line | Ag- Cell Line | Ag+/Ag- Ratio | % Bystander Cell Death (PBD-ADC) | % Bystander Cell Death (MMAE-ADC) | % Bystander Cell Death (DM1-ADC) |
| SK-BR-3 (HER2+) | MDA-MB-468 (HER2-) | 1:1 | 60-80% | 50-70% | <10% |
| SK-BR-3 (HER2+) | MDA-MB-468 (HER2-) | 1:3 | 40-60% | 30-50% | <5% |
| NCI-N87 (HER2+) | MCF7 (HER2-) | 1:1 | 70-90% | 60-80% | <10% |
Experimental Protocols
Detailed methodologies for assessing the bystander effect are crucial for obtaining reliable and comparable data.
In Vitro Co-culture Bystander Killing Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when cultured together with antigen-positive cells.
Diagram: In Vitro Co-culture Assay Workflow
Caption: Workflow for the in vitro co-culture bystander killing assay.
Protocol:
-
Cell Seeding:
-
Seed antigen-positive (Ag+) and antigen-negative (Ag-) cells in a 96-well plate. Include monocultures of each cell line as controls.
-
For co-cultures, seed a mixture of Ag+ and Ag- cells at various ratios (e.g., 1:1, 1:3, 3:1).
-
To distinguish between the two cell populations, one cell line can be engineered to express a fluorescent protein (e.g., GFP).
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and comparator ADCs.
-
Add the ADCs to the wells and incubate for a period of 72 to 120 hours.
-
-
Quantification of Bystander Killing:
-
After incubation, quantify the viability of the Ag- cell population. This can be achieved through:
-
Flow cytometry: If one cell line is fluorescently labeled, the percentage of viable and apoptotic cells in each population can be determined.
-
High-content imaging: Automated microscopy can be used to count the number of viable and dead cells in each population based on fluorescent labeling and viability dyes.
-
-
Cell viability of the total population can be assessed using assays like CellTiter-Glo®.
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.
Diagram: Conditioned Medium Transfer Assay Workflow
Caption: Workflow for the conditioned medium transfer bystander assay.
Protocol:
-
Generate Conditioned Medium:
-
Seed Ag+ cells in a culture plate and allow them to adhere.
-
Treat the cells with the this compound ADC or comparator ADCs at a concentration that induces significant cell death (e.g., 10x IC50).
-
After 48-72 hours, collect the culture supernatant.
-
Centrifuge and filter the supernatant to remove cells and debris. This is the "conditioned medium."
-
-
Treat Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere.
-
Remove the culture medium and replace it with the conditioned medium.
-
Include controls where Ag- cells are treated with fresh medium or medium from untreated Ag+ cells.
-
-
Quantify Cell Viability:
-
Incubate the Ag- cells for 48-72 hours.
-
Assess cell viability using a standard method such as MTT or CellTiter-Glo®.
-
Conclusion
The this compound ADC platform holds significant promise for the treatment of heterogeneous tumors due to its potent PBD payload and the cleavable Val-Ala linker, which together facilitate a strong bystander effect. The experimental protocols outlined in this guide provide a robust framework for quantifying and comparing the bystander killing efficacy of this and other ADC constructs. A thorough understanding and assessment of the bystander effect are critical for the rational design and clinical development of next-generation ADCs with an improved therapeutic index.
References
A Comparative Review of Antibody-Drug Conjugates Utilizing Pyrrolobenzodiazepine Dimers
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) leveraging pyrrolobenzodiazepine (PBD) dimers represent a class of highly potent anti-cancer agents. Their unique mechanism of action, involving the cross-linking of DNA in the minor groove, offers a distinct therapeutic strategy against various malignancies.[1][2] This guide provides a comparative analysis of prominent PBD dimer-utilizing ADCs, supported by preclinical and clinical data, to aid researchers in understanding their therapeutic potential and design principles.
Mechanism of Action: DNA Cross-linking and Apoptosis
PBD dimer-based ADCs execute their cytotoxic effects through a targeted, multi-step process. Upon administration, the ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.[3][4] This binding event triggers receptor-mediated endocytosis, internalizing the ADC into the cell.[3]
Trafficked through the endosomal-lysosomal pathway, the linker connecting the antibody to the PBD dimer is cleaved by lysosomal enzymes or other intracellular triggers. This releases the highly potent PBD dimer payload into the cytoplasm. The PBD dimer then translocates to the nucleus and binds to the minor groove of the DNA. It forms a covalent interstrand cross-link between two guanine bases, a lesion that is difficult for the cell's DNA repair machinery to resolve. This irreparable DNA damage leads to the stalling of replication forks, cell cycle arrest, and ultimately, the induction of apoptosis (programmed cell death).
Comparative Performance of Key PBD-ADCs
The following tables summarize the characteristics and performance of several notable PBD dimer-based ADCs that have been evaluated in preclinical and clinical studies.
Table 1: Characteristics of Selected PBD Dimer ADCs
| ADC Name | Target Antigen | PBD Payload | Linker Type | DAR | Indication(s) |
| Loncastuximab tesirine (Zynlonta™) | CD19 | Tesirine (SG3199) | Valine-Alanine (cleavable) | ~2.3 | Relapsed/Refractory Diffuse Large B-cell Lymphoma (DLBCL) |
| Camidanlumab tesirine | CD25 | Tesirine (SG3199) | Valine-Alanine (cleavable) | ~2.3 | Relapsed/Refractory Hodgkin Lymphoma, Solid Tumors |
| Rovalpituzumab tesirine (Rova-T) | DLL3 | Tesirine (SG3199) | Valine-Alanine (cleavable) | ~2 | Small Cell Lung Cancer (SCLC) |
DAR: Drug-to-Antibody Ratio
Table 2: Preclinical In Vitro Cytotoxicity Data
| ADC | Cell Line | Target Expression | IC50 (pM) | Reference |
| Loncastuximab tesirine | Ramos (Burkitt's Lymphoma) | CD19+ | Potent picomolar activity | |
| Loncastuximab tesirine | WSU-DLCL2 (DLBCL) | CD19+ | Potent picomolar activity | |
| Camidanlumab tesirine | Karpas 299 (T-cell Lymphoma) | CD25+ | Highly potent and selective | |
| Camidanlumab tesirine | SU-DHL-1 (B-cell Lymphoma) | CD25+ | Highly potent and selective | |
| Rovalpituzumab tesirine | SCLC patient-derived xenografts | DLL3+ | Not explicitly stated in pM, but showed potent activity |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Table 3: Preclinical In Vivo Efficacy in Xenograft Models
| ADC | Xenograft Model | Dosing | Outcome | Reference |
| Loncastuximab tesirine | Ramos (subcutaneous) | 0.66 mg/kg, single dose | 4/10 tumor-free survivors | |
| Loncastuximab tesirine | Ramos (subcutaneous) | 1 mg/kg, single dose | 10/10 tumor-free survivors | |
| Camidanlumab tesirine | Karpas 299 (subcutaneous) | 0.6 mg/kg, single dose | Dose-dependent antitumor activity | |
| Rovalpituzumab tesirine | SCLC patient-derived xenografts | 0.3 mg/kg, q6w x 2 cycles | Tumor growth inhibition |
Table 4: Clinical Trial Efficacy and Safety Summary
| ADC | Trial Phase | Indication | Overall Response Rate (ORR) | Complete Response (CR) Rate | Key Adverse Events (Grade ≥3) | Reference |
| Loncastuximab tesirine | Phase 2 (LOTIS-2) | R/R DLBCL | 48.3% | 24.8% | Neutropenia, thrombocytopenia, anemia, increased gamma-glutamyltransferase | |
| Camidanlumab tesirine | Phase 2 | R/R Hodgkin Lymphoma | 70.1% | 33.3% | Skin and subcutaneous tissue disorders, infections, nervous system disorders | |
| Rovalpituzumab tesirine | Phase 2 (TRINITY) | 3L+ SCLC (DLL3-high) | 14.3% | Not Reported | Fatigue, photosensitivity reaction, pleural effusion, thrombocytopenia |
R/R: Relapsed/Refractory; 3L+: Third-line and beyond
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of PBD-ADCs.
In Vitro Cytotoxicity Assay (MTT-based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of an ADC.
-
Cell Seeding: Plate target antigen-positive and -negative cancer cell lines in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the PBD-ADC, a non-binding control ADC, and the free PBD payload in complete cell culture medium. Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action, typically 72-120 hours, at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.
Xenograft Tumor Model for In Vivo Efficacy
This protocol describes a general workflow for assessing the antitumor activity of a PBD-ADC in a mouse model.
-
Cell Preparation: Culture the desired cancer cell line in appropriate media. Harvest the cells during the logarithmic growth phase and resuspend them in a suitable buffer, often mixed with Matrigel to promote tumor formation.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Tumor Growth Monitoring: Regularly measure tumor dimensions with calipers once they become palpable. Calculate tumor volume using a standard formula (e.g., (Length x Width^2) / 2).
-
Group Randomization: Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the PBD-ADC, a vehicle control, and potentially a non-binding ADC control intravenously at the specified doses and schedules.
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volumes and mouse body weights regularly (e.g., twice weekly) to assess antitumor efficacy and toxicity.
-
Endpoint Analysis: The study may be concluded when tumors in the control group reach a maximum allowable size, or based on other predefined endpoints. Analyze the data for tumor growth inhibition, tumor regression, and survival.
Conclusion and Future Directions
PBD dimer-based ADCs have demonstrated remarkable potency and significant clinical activity, particularly in hematological malignancies. The approval of loncastuximab tesirine validates this platform as a valuable therapeutic modality. However, challenges remain, primarily concerning the therapeutic window and the management of toxicities, which are often related to the payload.
Future research is focused on several key areas to optimize the performance of PBD-ADCs:
-
Novel Linker Technologies: Development of more stable linkers to minimize premature payload release and off-target toxicity.
-
Next-Generation PBD Payloads: Exploration of PBD dimers with attenuated potency to potentially widen the therapeutic index.
-
Combination Therapies: Investigating the synergistic effects of PBD-ADCs with other anti-cancer agents, such as checkpoint inhibitors or other targeted therapies.
The continued evolution of PBD-ADC design holds great promise for expanding their application to a broader range of cancers and improving outcomes for patients with difficult-to-treat malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. Results of Phase 1a/1b Study of AbbVie's Investigational Medicine Rovalpituzumab Tesirine (Rova-T) Showed Overall Response Rate of 39 Percent in Pretreated Patients with Biomarker-Defined Small Cell Lung Cancer (SCLC) [prnewswire.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of Dbco-peg4-VA-pbd: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the highly potent antibody-drug conjugate (ADC) linker, Dbco-peg4-VA-pbd, are critical for ensuring personnel safety and environmental protection. This document provides a comprehensive, step-by-step protocol for the inactivation and disposal of this compound, intended for researchers, scientists, and drug development professionals.
This compound is a complex molecule utilized in the synthesis of ADCs. It comprises a dibenzocyclooctyne (DBCO) group for click chemistry, a polyethylene glycol (PEG) spacer, a cleavable valine-alanine (VA) dipeptide linker, and a highly potent cytotoxic pyrrolobenzodiazepine (PBD) dimer warhead. The extreme cytotoxicity of the PBD component necessitates a rigorous chemical inactivation process prior to disposal to neutralize its hazardous properties.
Summary of Key Compound Data
For quick reference, the table below summarizes essential information for this compound.
| Property | Value |
| Molecular Formula | C₈₀H₈₇N₉O₁₆ |
| Molecular Weight | 1430.6 g/mol |
| CAS Number | 2241644-09-5 |
| Storage Conditions | -80°C, stored under nitrogen. |
| Solubility | Soluble in DMSO.[1] |
| Primary Hazard | Highly cytotoxic due to the pyrrolobenzodiazepine (PBD) dimer. |
Disposal Workflow
The proper disposal of this compound follows a multi-step process focused on chemical inactivation to mitigate its cytotoxic hazard. The following diagram illustrates the recommended workflow.
References
Essential Safety and Logistical Information for Handling Dbco-peg4-VA-pbd
For researchers, scientists, and drug development professionals, the safe and effective handling of highly potent compounds like Dbco-peg4-VA-pbd is paramount. This ADC (Antibody-Drug Conjugate) payload, which combines a dibenzocyclooctyne (Dbco) group for click chemistry, a polyethylene glycol (PEG4) spacer, a cleavable valine-alanine (VA) linker, and a potent pyrrolobenzodiazepine (PBD) dimer, requires stringent safety protocols and meticulous planning from receipt to disposal. This guide provides the essential, immediate safety and logistical information to ensure the well-being of laboratory personnel and the integrity of your research.
Chemical and Safety Data Summary
This compound is a highly potent cytotoxic agent due to the PBD dimer, which acts as a DNA cross-linking agent.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazard profile can be inferred from its components. The PBD component is known to be genotoxic, mutagenic, and teratogenic.[2] An SDS for a similar compound, DBCO-PEG4-NHS ester, indicates hazards such as acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[3] Therefore, it is imperative to handle this compound with the highest level of precaution in a controlled laboratory setting.
| Parameter | Value / Information | Significance for Handling and Disposal |
| Chemical Class | Pyrrolobenzodiazepine (PBD) Dimer Conjugate | Highly cytotoxic; requires handling as a hazardous compound.[1] |
| Known Hazards | Potentially carcinogenic, mutagenic, teratogenic, and highly toxic upon exposure.[2] | Strict adherence to PPE and containment protocols is mandatory. All waste is considered hazardous. |
| Storage Conditions | Store at -20°C or -80°C, under nitrogen for long-term stability. | Proper storage is crucial to maintain compound integrity and prevent degradation into unknown, potentially more hazardous, substances. |
| Solubility | Soluble in DMSO (e.g., 120 mg/mL). | Informs solvent selection for experimental work and for decontamination procedures. |
| In Vitro Cytotoxicity (IC50) | Typically in the low picomolar to nanomolar range for PBD dimers against various cancer cell lines. | Underscores the extreme potency and the need for stringent containment to prevent accidental exposure. |
Operational Plan: From Receipt to Use
A step-by-step procedural guide for the safe handling of this compound is essential.
1. Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated containment area, such as a chemical fume hood or a Class II Biosafety Cabinet (BSC).
-
Personnel involved in unpacking should wear appropriate Personal Protective Equipment (PPE), including double chemotherapy-rated gloves, a disposable gown, and safety goggles.
2. Preparation of Stock Solutions:
-
All manipulations of solid this compound and the preparation of stock solutions must be performed in a certified Class II BSC or a glove box to prevent inhalation of airborne particles.
-
Use a dedicated set of calibrated pipettes and other equipment for handling this compound.
-
Prepare stock solutions in a suitable solvent, such as DMSO.
3. Personal Protective Equipment (PPE):
-
Gloves: Always wear two pairs of chemotherapy-rated nitrile gloves. Change the outer pair immediately if contaminated.
-
Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric is required.
-
Eye Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes.
-
Respiratory Protection: If there is a risk of aerosol generation outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) should be used.
4. Spill Management:
-
A written spill procedure must be in place and spill kits readily available.
-
The spill kit should contain absorbent materials, decontamination solutions (e.g., a freshly prepared solution of bleach, followed by a neutralizing agent like sodium thiosulfate), designated waste bags for cytotoxic materials, and appropriate PPE.
-
In case of a spill, evacuate the area, notify the appropriate safety personnel, and follow the established spill cleanup protocol.
Diagram: Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound from receipt to disposal.
Experimental Protocol: Antibody Conjugation
This protocol provides a general methodology for the conjugation of this compound to an azide-modified antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
1. Materials:
-
Azide-modified monoclonal antibody (mAb-azide) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Desalting columns or other means of buffer exchange.
2. Methodology:
-
Preparation of this compound Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
In a Class II BSC, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
-
Conjugation Reaction:
-
To the azide-modified antibody solution, add a 3-5 molar excess of the this compound stock solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the antibody.
-
Incubate the reaction mixture at 4°C overnight or at room temperature for 2-4 hours with gentle mixing.
-
-
Purification of the ADC:
-
Remove the unreacted this compound and DMSO by buffer exchange using a desalting column or tangential flow filtration.
-
The purified ADC can be characterized by methods such as UV-Vis spectroscopy, size-exclusion chromatography (SEC), and mass spectrometry to determine the drug-to-antibody ratio (DAR).
-
Disposal Plan
All waste generated from the handling of this compound is considered hazardous cytotoxic waste and must be disposed of accordingly.
1. Waste Segregation:
-
Solid Waste: All contaminated solid waste, including gloves, gowns, bench paper, pipette tips, and vials, must be placed in a designated, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste for Incineration".
-
Liquid Waste: All contaminated liquid waste, including residual stock solutions and reaction mixtures, should be collected in a sealed, leak-proof container also labeled as "Cytotoxic Waste for Incineration". Do not dispose of this waste down the drain.
-
Sharps: All contaminated sharps (needles, syringes, etc.) must be placed in a designated cytotoxic sharps container.
2. Decontamination:
-
All non-disposable equipment and work surfaces must be decontaminated after use. A recommended procedure is to first use a solution of sodium hypochlorite (bleach), followed by a rinse with a neutralizing agent like sodium thiosulfate, and finally a rinse with water.
3. Final Disposal:
-
All segregated cytotoxic waste must be disposed of through a licensed hazardous waste disposal service. The primary method of disposal for cytotoxic waste is high-temperature incineration.
Diagram: Mechanism of Action of a PBD-based ADC
Caption: Cellular mechanism of a PBD-based antibody-drug conjugate.
By adhering to these stringent safety and logistical protocols, researchers can minimize the risks associated with handling the highly potent cytotoxic agent this compound, ensuring a safe laboratory environment while advancing critical drug development research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
